molecular formula C11H25N3 B1301069 1-(3-Diethylaminopropyl)Piperazine CAS No. 22764-55-2

1-(3-Diethylaminopropyl)Piperazine

Cat. No.: B1301069
CAS No.: 22764-55-2
M. Wt: 199.34 g/mol
InChI Key: GNKLMCASMJQZKH-UHFFFAOYSA-N
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Description

1-(3-Diethylaminopropyl)Piperazine is a useful research compound. Its molecular formula is C11H25N3 and its molecular weight is 199.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-3-piperazin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-3-13(4-2)8-5-9-14-10-6-12-7-11-14/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKLMCASMJQZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371132
Record name 1-(3-Diethylaminopropyl)Piperazine
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Molecular Weight

199.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22764-55-2
Record name 1-(3-Diethylaminopropyl)Piperazine
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Record name 22764-55-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(3-Diethylaminopropyl)piperazine, a valuable building block in the development of novel pharmaceutical agents. This document outlines the primary synthetic route, presents quantitative data in a clear, tabular format, and offers a detailed experimental protocol. Additionally, a visual representation of the synthesis pathway is provided to facilitate a comprehensive understanding of the chemical transformation.

Core Synthesis Pathway: Nucleophilic Substitution

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a haloalkyldiethylamine with piperazine. This reaction leverages the nucleophilic nature of the secondary amine in the piperazine ring to displace a halide from the alkyl chain, forming a new carbon-nitrogen bond. To ensure mono-alkylation and to neutralize the hydrohalic acid byproduct, a slight excess of piperazine or an external base is typically employed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from a well-established protocol for a closely related analog, 1-[3-(Dimethylamino)propyl]piperazine.[1] This data provides a baseline for reaction optimization and scale-up.

ParameterValueNotes
Reactants
Piperazine~2.6 molar equivalentsActs as both reactant and base
3-Chloro-N,N-diethylpropane hydrochloride1.0 molar equivalentLimiting reagent
Sodium Bicarbonate (optional)~2.8 molar equivalentsCan be used as an alternative or additional base
Solvent
EthanolSufficient volume for refluxOther polar protic solvents may also be suitable
Reaction Conditions
TemperatureRefluxTypically around 78 °C for ethanol
Reaction Time7 hoursReaction progress can be monitored by TLC or GC
Product Information
ProductThis compound-
Yield~40-50% (estimated)Based on analogous reactions[1]
Boiling Point92-94 °C at 2 mmHg-
Purity>95%Typically achieved after distillation

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. This protocol is adapted from the synthesis of 1-[3-(Dimethylamino)propyl]piperazine.[1]

Materials:

  • Piperazine

  • 3-Chloro-N,N-diethylpropane hydrochloride

  • Sodium Bicarbonate

  • Ethanol

  • Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine piperazine (e.g., 1.2 moles), 3-chloro-N,N-diethylpropane hydrochloride (e.g., 0.455 moles), and sodium bicarbonate (e.g., 1.3 moles) in ethanol (e.g., 500 ml).

  • Reaction: Heat the mixture to reflux with stirring and maintain at this temperature for approximately 7 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium bicarbonate).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction:

    • Take up the resulting residue in dichloromethane.

    • Filter the dichloromethane slurry to remove any remaining insoluble material.

  • Purification:

    • Concentrate the filtrate to remove the dichloromethane.

    • Purify the crude product by vacuum distillation (e.g., at ~5 mmHg) to obtain this compound as a colorless to pale yellow liquid.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation involved in the synthesis of this compound.

Synthesis_Pathway piperazine Piperazine product This compound piperazine->product Nucleophilic Attack chloroalkane 3-Chloro-N,N-diethylpropane (from hydrochloride salt) chloroalkane->product base Piperazine (excess) or NaHCO3 byproduct Piperazine Hydrochloride + NaCl base->byproduct Acid Neutralization Experimental_Workflow step1 1. Mixing Reactants (Piperazine, Chloroalkane, Base, Solvent) step2 2. Reflux (7 hours) step1->step2 step3 3. Cooling and Filtration (Removal of salts) step2->step3 step4 4. Solvent Evaporation (Rotary Evaporation) step3->step4 step5 5. Extraction (Dichloromethane) step4->step5 step6 6. Purification (Vacuum Distillation) step5->step6 final_product Pure this compound step6->final_product

References

A Technical Guide to the Physicochemical Properties of 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 1-(3-Diethylaminopropyl)Piperazine (CAS No: 22764-55-2), a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

This compound is a clear liquid at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name N,N-diethyl-3-piperazin-1-ylpropan-1-amine[2]
Molecular Formula C₁₁H₂₅N₃[2]
Molecular Weight 199.34 g/mol [2][3]
CAS Number 22764-55-2[2]
Physical State Liquid[2][3]
Boiling Point 92 - 94 °C at 2 mmHg[2]
Density (Predicted) 0.902 ± 0.06 g/cm³[1]
pKa (Predicted) 10.48 ± 0.25[1]
XlogP (Predicted) 0.7[4]
Solubility Inferred from the parent compound, piperazine, to be freely soluble in water and ethylene glycol, and poorly soluble in diethyl ether.[5][6]
Flash Point 105-106 °C at 3 mmHg[3]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8][9]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in the heating bath.

  • The bath is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

  • Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid's vapor is escaping.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[6][10][11]

Apparatus:

  • Digital balance (accurate to at least 0.01 g)

  • Graduated cylinder or a pycnometer (density bottle) for higher accuracy

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using the digital balance.[11]

  • A known volume of this compound is carefully added to the graduated cylinder. For a pycnometer, it is filled completely.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

  • The temperature of the liquid should be recorded as density is temperature-dependent.[6] For improved accuracy, the procedure should be repeated, and the average value calculated.

Logical Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of N-alkylated piperazine derivatives, such as this compound.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Piperazine Piperazine Mix Mix reactants in a suitable solvent (e.g., Ethanol) Piperazine->Mix AlkylHalide 3-Diethylaminopropyl chloride hydrochloride AlkylHalide->Mix Base Sodium Bicarbonate (or other base) Base->Mix Heat Heat under reflux Mix->Heat Step 1 Cool Cool the reaction mixture Heat->Cool Step 2 Filter Filter to remove solid byproducts Cool->Filter Step 3 Concentrate Concentrate the filtrate (e.g., under vacuum) Filter->Concentrate Step 4 Distill Purify by distillation under reduced pressure Concentrate->Distill Step 5 FinalProduct This compound Distill->FinalProduct Yields

Caption: Generalized workflow for the synthesis of this compound.

References

Technical Guide: Spectral Analysis of 1-(3-Diethylaminopropyl)Piperazine (CAS 22764-55-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Diethylaminopropyl)Piperazine is a diamine derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a piperazine ring, a diethylamino group, and a propyl linker, gives rise to a distinct spectral fingerprint. This guide outlines the probable spectral data and the experimental protocols for its determination.

Chemical Structure:

Molecular Formula: C₁₁H₂₅N₃[1]

Molecular Weight: 199.34 g/mol [1]

Predicted and Expected Spectral Data

Due to the absence of specific experimental data, this section details the predicted and expected spectral characteristics based on the molecule's functional groups and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[2] For this compound, electrospray ionization (ESI) would be a suitable method.

Table 1: Predicted Mass Spectrometry Data [3]

AdductPredicted m/z
[M+H]⁺200.21213
[M+Na]⁺222.19407
[M-H]⁻198.19757
[M+NH₄]⁺217.23867
[M+K]⁺238.16801
[M]⁺199.20430

Note: These values are computationally predicted and await experimental verification.

Expected Fragmentation: The molecule is expected to fragment via cleavage of the C-C and C-N bonds. Common fragments would likely arise from the loss of the diethylamino group, the propyl chain, or cleavage within the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 2: Expected ¹H NMR Spectral Data

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-N(CH₂CH₃)₂ (methyl protons)~1.0Triplet6H
-N(CH₂CH₃)₂ (methylene protons)~2.5Quartet4H
-CH₂-CH₂-CH₂- (central methylene)~1.7Quintet2H
Piperazine-CH₂-CH₂-~2.4Triplet2H
Diethylamino-CH₂-CH₂-~2.4Triplet2H
Piperazine ring protons~2.3 - 2.9Multiplet8H
Piperazine N-HBroad singlet, variableSinglet1H

Note: These are estimated chemical shifts and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Expected ¹³C NMR Spectral Data

AssignmentExpected Chemical Shift (ppm)
-N(CH₂CH₃)₂ (methyl carbons)~12
-N(CH₂CH₃)₂ (methylene carbons)~47
-CH₂-CH₂-CH₂- (central carbon)~25
Piperazine-CH₂-CH₂-~57
Diethylamino-CH₂-CH₂-~53
Piperazine ring carbons~46, ~55

Note: These are estimated chemical shifts and are influenced by the solvent and experimental setup.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 4: Expected IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3350 - 3310Weak-Medium
C-H Stretch (aliphatic)3000 - 2850Strong
N-H Bend (secondary amine)1580 - 1490Variable
C-N Stretch1250 - 1020Medium

Note: The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would be a key identifying feature.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectral data.

Sample Preparation
  • NMR Spectroscopy: The sample (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can affect chemical shifts.

  • Mass Spectrometry: For ESI-MS, the sample is typically dissolved in a mixture of volatile organic solvents like methanol or acetonitrile and water to a concentration of about 1 mg/mL.[4] Further dilution to the µg/mL or ng/mL range is often necessary.

  • IR Spectroscopy: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR: A standard proton experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Mode: Data can be acquired in both positive and negative ion modes to observe different adducts.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure: A background spectrum of the empty sample compartment is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Data Interpretation Workflow

The following diagram illustrates a typical workflow for the spectral analysis and structure elucidation of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Neat Liquid Sample Sample->Prep_IR Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_MS Mass Spectrometer (ESI-MS) Prep_MS->Acquire_MS Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Analyze_NMR Analyze Chemical Shifts, Multiplicities, Integrations Acquire_NMR->Analyze_NMR Analyze_MS Determine Molecular Ion & Fragmentation Pattern Acquire_MS->Analyze_MS Analyze_IR Identify Functional Group Absorptions Acquire_IR->Analyze_IR Elucidate Combine Spectral Data to Confirm Structure Analyze_NMR->Elucidate Analyze_MS->Elucidate Analyze_IR->Elucidate

Caption: Workflow for Spectral Analysis of an Organic Compound.

Conclusion

While experimental spectral data for this compound is not currently available in the public domain, a comprehensive analysis of its structure allows for the prediction of its key spectral features. The methodologies outlined in this guide provide a robust framework for researchers to acquire and interpret the necessary data for the unambiguous identification and characterization of this compound. The combined application of MS, NMR, and IR spectroscopy will be essential for confirming its molecular structure and purity.

References

An In-depth Technical Guide to the Solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N,N-diethyl-3-piperazin-1-ylpropan-1-amine. Due to the absence of specific experimental data in publicly available literature, this guide focuses on the predicted solubility based on its chemical structure and the general principles of amine and piperazine derivative solubility. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility.

Physicochemical Properties and Predicted Solubility

N,N-diethyl-3-piperazin-1-ylpropan-1-amine is a tertiary amine containing a piperazine ring and a diethylamino group. Its structure suggests it will behave as a weak base. The presence of multiple nitrogen atoms capable of hydrogen bonding with protic solvents indicates a degree of aqueous solubility.

General Solubility of Aliphatic Amines:

  • Water Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[1][2] As the molecular weight and the size of the hydrophobic alkyl groups increase, water solubility tends to decrease.[1][2]

  • Organic Solvent Solubility: Amines are typically soluble in a range of organic solvents, such as alcohols, benzene, and ether.[1][2]

  • Acidic Solutions: As bases, amines readily dissolve in dilute mineral acids to form soluble ammonium salts.

Solubility of Piperazine and its Derivatives:

  • Piperazine itself is freely soluble in water and ethylene glycol, but has poor solubility in diethyl ether.[3]

  • Piperazine derivatives are often utilized in medicinal chemistry, and their solubility can be modulated through the formation of various derivatives.[4] For instance, converting a piperazine derivative to a salt is a common and effective method to enhance its aqueous solubility.[5]

Based on these principles, the predicted solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine is summarized in the table below.

Solvent Class Predicted Solubility Rationale
Aqueous Solvents
WaterModerately SolubleThe presence of three nitrogen atoms allows for hydrogen bonding with water. The alkyl chains may slightly reduce miscibility compared to smaller amines.
Polar Protic Solvents
Methanol, EthanolSolubleExpected to be readily soluble due to the ability to form hydrogen bonds and the overall polarity of the molecule.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for a wide range of organic compounds, including amines.[5]
AcetonitrileSolubleGenerally a good solvent for amines.
Non-Polar Solvents
Hexane, TolueneSparingly Soluble to InsolubleThe polar nature of the amine and piperazine moieties will likely limit solubility in non-polar hydrocarbon solvents.
Diethyl EtherSparingly SolublePiperazine itself has low solubility in diethyl ether, and the alkyl groups may only slightly improve this.[3]
Aqueous Acidic Solutions
Dilute HCl, H₂SO₄Freely SolubleAs a tertiary amine, it will be readily protonated to form a highly water-soluble ammonium salt.
Aqueous Basic Solutions
Dilute NaOH, KOHSparingly SolubleIn a basic solution, the amine will be in its free base form, and its solubility will be similar to that in water.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental methods are recommended.

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[6][7]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of N,N-diethyl-3-piperazin-1-ylpropan-1-amine to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a glass flask or vial.

    • Seal the container to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

  • Quantification of Solute:

    • Withdraw a precise aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6]

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved N,N-diethyl-3-piperazin-1-ylpropan-1-amine.[6]

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattering caused by suspended particles.[8][9][10][11]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of N,N-diethyl-3-piperazin-1-ylpropan-1-amine in 100% DMSO (e.g., 10-20 mM).[8]

  • Assay Procedure:

    • Dispense the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to create a serial dilution of the compound.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).[8]

  • Measurement and Analysis:

    • Measure the light scattering of each well using a nephelometer.

    • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Visualizations

The following diagram illustrates the decision-making process and workflow for determining the solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine.

G cluster_0 Solubility Assessment Workflow start Start: Obtain Compound N,N-diethyl-3-piperazin-1-ylpropan-1-amine qual_test Qualitative Solubility Test (e.g., visual inspection in various solvents) start->qual_test is_soluble Initial Assessment: Soluble or Insoluble? qual_test->is_soluble quant_method Select Quantitative Method is_soluble->quant_method shake_flask Shake-Flask Method (Thermodynamic Solubility) quant_method->shake_flask Thermodynamic nephelometry Nephelometry (Kinetic Solubility) quant_method->nephelometry Kinetic/High-Throughput run_assay Run Assay shake_flask->run_assay prep_stock Prepare Stock Solution (e.g., in DMSO) nephelometry->prep_stock prep_stock->run_assay analyze Analyze Data (e.g., HPLC, LC-MS, Light Scattering) run_assay->analyze report Report Solubility Data (e.g., in mg/mL or µM) analyze->report end End report->end

Caption: Workflow for the determination of the solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine.

This diagram illustrates the predicted solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine in different classes of solvents based on its chemical properties.

G cluster_1 Predicted Solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents cluster_acidic Aqueous Acidic Solution compound N,N-diethyl-3-piperazin-1-ylpropan-1-amine water Water (Moderately Soluble) compound->water alcohols Alcohols (MeOH, EtOH) (Soluble) compound->alcohols dmso DMSO (Soluble) compound->dmso hexane Hexane (Sparingly Soluble) compound->hexane ether Diethyl Ether (Sparingly Soluble) compound->ether hcl Dilute HCl (Freely Soluble) compound->hcl

Caption: Predicted solubility of the target compound in various solvent types.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Diethylaminopropyl)Piperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Diethylaminopropyl)piperazine is a diamine featuring a piperazine ring substituted with a diethylaminopropyl group. This unique structure, possessing two tertiary amine centers with distinct steric and electronic environments, allows it to serve multiple roles in organic synthesis. It can function as a base, a ligand for metal catalysts, and a nucleophile, making it a versatile tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its core mechanisms of action, supported by structural diagrams and generalized experimental workflows.

Physicochemical Properties and Structural Features

The dual-amine nature of this compound is central to its reactivity. The piperazine nitrogen is sterically more accessible than the diethylamino nitrogen, which is flanked by two ethyl groups. This structural difference influences its role in chemical reactions.

PropertyValueReference
Molecular Formula C11H25N3[1]
Molecular Weight 199.34 g/mol
Boiling Point 92-94 °C at 2 mmHg[2]
CAS Number 22764-55-2
Purity (Typical) >95%[2][3]

Core Mechanisms of Action

The functionality of this compound in organic synthesis is primarily dictated by the presence of its two basic nitrogen atoms. It can act as a Brønsted-Lowry base, a ligand in transition metal catalysis, or a nucleophile in substitution reactions.

As a Base

With two tertiary amine groups, this compound can function as a proton scavenger. The piperazine nitrogen is generally the more reactive basic center due to its lower steric hindrance. This role is crucial in reactions that generate acidic byproducts, such as hydrogen halides.

Basic_Mechanism Substrate_H R-X + Nu-H Product R-Nu Substrate_H->Product Byproduct H-X Substrate_H->Byproduct Reaction Catalyst 1-(3-DEAP)P Protonated_Catalyst 1-(3-DEAP)P-H+ Byproduct->Protonated_Catalyst Proton Abstraction

Caption: Role as a Brønsted-Lowry Base.

As a Ligand in Transition Metal Catalysis

The nitrogen atoms of this compound can donate their lone pair of electrons to a transition metal center, forming a metal-ligand complex. This is particularly relevant in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where ligands are essential for stabilizing the catalyst and facilitating the catalytic cycle.[4] The bidentate nature of this diamine can lead to the formation of a chelate complex, enhancing the stability and activity of the catalyst.

The general mechanism for a palladium-catalyzed cross-coupling reaction involving an amine ligand is as follows:

  • Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (Ar-X) to form a palladium(II) complex.

  • Ligand Association/Coordination: The amine ligand, such as this compound, coordinates to the palladium center.

  • Deprotonation/Amine Binding: A base deprotonates the amine nucleophile, which then binds to the palladium complex.

  • Reductive Elimination: The C-N bond is formed, yielding the arylated amine product and regenerating the palladium(0) catalyst.

Ligand_Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex Coordination Coordination PdII_Complex->Coordination Ligand 1-(3-DEAP)P Ligand->Coordination Ligand_Complex Ar-Pd(II)(L)-X Coordination->Ligand_Complex Amine_Binding Amine Binding Ligand_Complex->Amine_Binding Amine R2NH Amine->Amine_Binding Base Base Base->Amine_Binding Amine_Complex Ar-Pd(II)(L)-NR2 Amine_Binding->Amine_Complex RedElim Reductive Elimination Amine_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: General Mechanism as a Ligand in Pd-Catalyzed Cross-Coupling.

As a Nucleophile and Building Block

This compound can also act as a nucleophile, where the piperazine nitrogen attacks an electrophilic center. This is a common strategy for incorporating the piperazine moiety into a target molecule, a frequent structural motif in pharmaceuticals.[5]

Applications in Organic Synthesis

While specific examples detailing the use of this compound are not abundant in publicly accessible literature, its structural similarity to other widely used piperazine derivatives suggests its utility in a range of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Piperazine derivatives are frequently used as nucleophiles in Buchwald-Hartwig amination reactions to form arylpiperazines.[4] In such reactions, this compound would likely serve as the amine nucleophile.

Illustrative Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried flask, add Pd catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the aryl halide, this compound, and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

Experimental_Workflow start Start setup Reaction Setup: - Pd Catalyst - Ligand - Base - Inert Atmosphere start->setup reagents Add Reagents: - Aryl Halide - 1-(3-DEAP)P - Solvent setup->reagents heat Heat and Stir reagents->heat monitor Monitor Reaction Progress heat->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Characterize Product purify->end

Caption: General Experimental Workflow for a Cross-Coupling Reaction.

Conclusion

This compound is a versatile reagent in organic synthesis, capable of acting as a base, a ligand, and a nucleophilic building block. Its dual amine functionality, with distinct steric and electronic properties, allows for a range of applications, particularly in the construction of complex nitrogen-containing molecules relevant to the pharmaceutical industry. While detailed mechanistic studies and a broad range of specific applications for this particular compound are not extensively documented in public literature, its reactivity can be inferred from the well-established chemistry of similar piperazine derivatives. Further research into its catalytic and synthetic applications could unveil novel and efficient transformations.

References

Purity Standards for 1-(3-Diethylaminopropyl)Piperazine in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for 1-(3-Diethylaminopropyl)Piperazine intended for research applications. Ensuring high purity is critical for the reliability and reproducibility of scientific experiments. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for purity assessment.

Introduction to this compound

This compound is a chemical compound containing a piperazine ring and a diethylaminopropyl side chain. It serves as a versatile building block in the synthesis of various biologically active molecules and is utilized in diverse research and drug development areas. The purity of this reagent is paramount as impurities can lead to ambiguous experimental results, side reactions, and inaccurate structure-activity relationship (SAR) studies.

Purity Specifications and Acceptance Criteria

For research purposes, the purity of this compound should be as high as practically achievable. Commercial suppliers typically offer grades with purities ranging from 95% to greater than 98%. The acceptable purity level is contingent on the specific application. For instance, in early-stage discovery and non-sensitive assays, a purity of ≥95% may be acceptable. However, for applications such as in vitro and in vivo biological screening, crystallography, and as a starting material for multi-step synthesis, a purity of ≥98% is highly recommended.

A summary of typical purity specifications from commercial suppliers is presented in Table 1.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Purity≥95.0% - ≥98.0%Gas Chromatography (GC)
AppearanceClear, colorless to pale yellow liquidVisual Inspection
IdentityConforms to structure¹H-NMR, ¹³C-NMR, MS

Potential Impurities

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Understanding the synthetic route is crucial for predicting potential impurities. A common synthetic pathway involves the reaction of piperazine with 3-diethylaminopropyl chloride.

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • Piperazine

    • 3-Diethylaminopropyl chloride

  • Byproducts from Side Reactions:

    • N,N'-bis(3-diethylaminopropyl)piperazine: Formed by the reaction of two molecules of 3-diethylaminopropyl chloride with one molecule of piperazine.

    • Piperazine dimers and oligomers: Can be present in the starting piperazine.

  • Reagent-Related Impurities:

    • Residual solvents from the reaction and purification steps.

Potential Degradation Products:

Piperazine derivatives can be susceptible to oxidation and hydrolysis, especially under harsh conditions of temperature, light, and pH. Forced degradation studies are essential to identify potential degradants.

  • Oxidative Degradants: N-oxides can form at the nitrogen atoms of the piperazine ring and the diethylamino group.

  • Hydrolytic Degradants: While generally stable, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to cleavage of the propyl chain, though this is less common for simple alkylamines.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to identify and quantify any impurities.

Gas Chromatography (GC)

Gas chromatography is a widely used method for assessing the purity of volatile compounds like this compound.

Experimental Protocol: GC Purity Determination

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is another powerful technique for purity determination, especially for less volatile impurities. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.

Experimental Protocol: RP-HPLC Purity Determination (with UV detection after derivatization)

This protocol is an example and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for dansyl chloride).

  • Sample Preparation (Derivatization with Dansyl Chloride):

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • To 100 µL of this solution, add 200 µL of a 2 mg/mL solution of dansyl chloride in acetonitrile and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the HPLC system.

  • Data Analysis: Purity is determined by the area percentage of the derivatized main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for the identification and quantification of impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The presence of impurities can be detected by signals that do not correspond to the main compound. Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton and detect carbon-containing impurities.

  • Data Analysis: Integrate the signals corresponding to the main compound and any impurities. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS) or HPLC (LC-MS), is used to confirm the molecular weight of the compound and to identify the molecular weights of any impurities.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for purity assessment and decision-making based on the results.

Purity_Assessment_Workflow cluster_0 Sample Handling and Initial Analysis cluster_1 Chromatographic and Spectroscopic Analysis cluster_2 Data Evaluation and Reporting Sample Sample Reception Visual_Inspection Visual Inspection (Color, Clarity) Sample->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test GC_Analysis GC-FID Analysis (Purity Assay) Solubility_Test->GC_Analysis HPLC_Analysis HPLC-UV/CAD/ELSD (Impurity Profiling) Solubility_Test->HPLC_Analysis NMR_Analysis 1H and 13C NMR (Structural Confirmation & qNMR) Solubility_Test->NMR_Analysis MS_Analysis GC-MS / LC-MS (Impurity Identification) Solubility_Test->MS_Analysis Data_Integration Integrate Data from all Analyses GC_Analysis->Data_Integration HPLC_Analysis->Data_Integration NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Purity_Calculation Calculate Final Purity and Impurity Levels Data_Integration->Purity_Calculation CoA_Generation Generate Certificate of Analysis (CoA) Purity_Calculation->CoA_Generation

Caption: Workflow for the comprehensive purity assessment of this compound.

Decision_Tree cluster_decision Acceptance Criteria cluster_outcome Outcome Purity_Result Purity Result from Analysis Purity_Check Purity ≥ 98%? Purity_Result->Purity_Check Impurity_Check Known Impurities < 0.1%? Purity_Check->Impurity_Check Yes Reject Reject Batch Purity_Check->Reject No Unknown_Impurity_Check Unknown Impurities < 0.05%? Impurity_Check->Unknown_Impurity_Check Yes Further_Investigation Further Investigation (Impurity ID) Impurity_Check->Further_Investigation No Accept Accept for Research Use Unknown_Impurity_Check->Accept Yes Unknown_Impurity_Check->Further_Investigation No Further_Investigation->Reject

Caption: Decision-making process based on the purity analysis results.

Conclusion

The quality and purity of this compound are critical for the integrity of research outcomes. A thorough understanding of potential impurities and the application of robust analytical methods are essential for researchers, scientists, and drug development professionals. This guide provides a framework for establishing purity standards and implementing appropriate analytical controls to ensure the reliability of this important research chemical. It is recommended that researchers request a detailed Certificate of Analysis (CoA) from their supplier that includes data from multiple analytical techniques.

The Strategic Role of 1-(3-Diethylaminopropyl)Piperazine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Diethylaminopropyl)piperazine is a key chemical intermediate whose versatile structure is of significant interest in the field of drug discovery and development. This technical guide delves into the synthesis, key reactions, and potential applications of this piperazine derivative, with a particular focus on its role as a building block for active pharmaceutical ingredients (APIs). Through detailed experimental protocols, quantitative data analysis, and visual representations of chemical workflows, this document serves as an in-depth resource for professionals in the pharmaceutical sciences.

Introduction

The piperazine moiety is a recurring motif in a vast array of pharmaceuticals, prized for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. This compound, with its unique combination of a piperazine ring and a diethylaminopropyl side chain, offers two distinct points for chemical modification, making it a valuable intermediate in the synthesis of complex drug molecules. This guide will explore the synthetic pathways to this compound and its subsequent utility in the construction of pharmacologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.

PropertyValue
CAS Number 22764-55-2
Molecular Formula C11H25N3
Molecular Weight 199.34 g/mol
Appearance Liquid
Boiling Point 92-94 °C at 2 mmHg[1]
Purity Typically ≥95%

Synthesis of this compound

Adapted Experimental Protocol

The following protocol is adapted from the synthesis of 1-[3-(Dimethylamino)propyl]piperazine[2]:

Materials:

  • Piperazine

  • 3-chloro-N,N-diethylpropanamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane

Procedure:

  • A mixture of piperazine (1.2 moles), 3-chloro-N,N-diethylpropanamine hydrochloride (0.455 moles), and sodium bicarbonate (1.3 moles) in 500 ml of ethanol is prepared.

  • The mixture is heated under reflux for 7 hours.

  • After cooling, the mixture is filtered and the filtrate is concentrated to dryness under vacuum.

  • The resulting concentrate is slurried in dichloromethane and filtered.

  • The filtrate is concentrated and then distilled under reduced pressure to yield this compound.

Expected Outcome:

Based on the reported yield for the dimethyl- analogue, a yield of approximately 44% can be anticipated[2]. The final product would be a liquid with a boiling point of 92-94 °C at 2 mmHg[1].

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Piperazine Piperazine Reflux Reflux in Ethanol (7h) Piperazine->Reflux PropylHalide 3-chloro-N,N-diethylpropanamine hydrochloride PropylHalide->Reflux Base Sodium Bicarbonate Base->Reflux Filter1 Filtration Reflux->Filter1 Concentrate1 Concentration Filter1->Concentrate1 Slurry Slurry in Dichloromethane Concentrate1->Slurry Filter2 Filtration Slurry->Filter2 Concentrate2 Concentration Filter2->Concentrate2 Distill Distillation Concentrate2->Distill Product This compound Distill->Product

Caption: Synthetic workflow for this compound.

Role as a Chemical Intermediate in API Synthesis

The bifunctional nature of this compound makes it an ideal intermediate for the synthesis of various APIs. The secondary amine in the piperazine ring can be readily functionalized, for example, through reaction with electrophiles, while the tertiary amine of the diethylaminopropyl chain can influence the pharmacokinetic profile of the final molecule.

Application in the Synthesis of Naftopidil Analogues

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia[3]. Its structure features a piperazine core linking a naphthyloxy propanol moiety and a methoxyphenyl group. The synthesis of Naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(1-naphthoxy)-1,2-epoxypropane[4].

This compound can serve as a key intermediate in the synthesis of Naftopidil analogues by replacing the 1-(2-methoxyphenyl)piperazine. This modification would introduce a diethylaminopropyl group, potentially altering the pharmacological and pharmacokinetic properties of the resulting compound.

Generalized Reaction Scheme for Naftopidil Analogue Synthesis

The synthesis of a Naftopidil analogue using this compound would proceed via the nucleophilic attack of the piperazine nitrogen on the epoxide ring of a suitable naphthyloxy propane derivative.

G cluster_intermediates Key Intermediates cluster_reaction Reaction cluster_product Product PiperazineDeriv This compound Reaction Nucleophilic Ring Opening PiperazineDeriv->Reaction Epoxide Naphthyloxy Propane Epoxide Epoxide->Reaction API Naftopidil Analogue Reaction->API

Caption: Role of the intermediate in Naftopidil analogue synthesis.

Quantitative Data from Analogue Synthesis

While specific data for the synthesis of a Naftopidil analogue with this compound is not available, the synthesis of Naftopidil itself provides an indication of expected reaction parameters. The reaction is typically carried out by heating the reactants in an organic solvent, such as ethanol or toluene, under reflux conditions. Yields for the synthesis of Naftopidil are reported to be around 79-82%[4][5].

ParameterValue
Reactants This compound, 3-(1-naphthoxy)-1,2-epoxypropane
Solvent Ethanol or Toluene
Reaction Conditions Reflux
Anticipated Yield ~79-82%

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and dual reactive sites allow for its incorporation into a wide range of molecular scaffolds. The potential to synthesize novel analogues of established drugs, such as Naftopidil, by utilizing this intermediate, highlights its importance for medicinal chemists and pharmaceutical researchers. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the generation of new therapeutic agents.

References

Exploring Derivatives of 1-(3-Diethylaminopropyl)piperazine for Central Nervous System Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in the development of centrally acting agents, forming the backbone of numerous successful drugs targeting a range of neurological and psychiatric disorders. This technical guide explores the therapeutic potential of derivatives based on the 1-(3-Diethylaminopropyl)piperazine core. While direct research on this specific scaffold is limited, this document extrapolates from established structure-activity relationships (SAR) of analogous piperazine-containing CNS drugs to propose promising derivatization strategies. This guide provides a comprehensive overview of synthetic methodologies, potential pharmacological targets, and detailed experimental protocols for the evaluation of novel compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation CNS therapeutics.

Introduction: The Prominence of the Piperazine Moiety in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its capacity to engage in various non-covalent interactions, make it an ideal building block for CNS drug candidates. Many piperazine derivatives have been developed with applications as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoamine pathways.[1] The presence of the two nitrogen atoms allows for diverse and specific substitutions, enabling fine-tuning of a compound's pharmacological profile, including its affinity and selectivity for various receptors and transporters in the brain.

This guide focuses on the potential of this compound as a starting point for the development of novel CNS-active compounds. The core structure combines a basic piperazine ring with a flexible diethylaminopropyl side chain, offering multiple points for chemical modification to modulate properties such as lipophilicity, receptor binding, and blood-brain barrier permeability.

Synthetic Strategies for Derivatization

The synthesis of novel derivatives of this compound can be achieved through several established synthetic routes. The primary points of modification include the N4-position of the piperazine ring and potential modifications of the diethylaminopropyl side chain.

N-Alkylation and N-Arylation of the Piperazine Core

A common and effective strategy for modifying piperazine-containing compounds is the substitution at the free secondary amine of the piperazine ring.

Experimental Protocol: General Procedure for N-Arylation

  • Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or toluene (10 mL), add the desired aryl halide (e.g., aryl bromide or chloride, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (TEA, 2 mmol).

  • Catalysis (for less reactive halides): For challenging couplings, a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and a phosphine ligand (e.g., Xantphos, 0.1 mmol) can be added.

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for introducing a variety of substituents at the N4-position using aldehydes or ketones as starting materials.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in a solvent such as methanol (MeOH) or dichloroethane (DCE, 10 mL), add a reducing agent like sodium borohydride (NaBH₄, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

  • Reaction Conditions: The reaction is typically stirred at room temperature for 4-12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

The following diagram illustrates a general synthetic workflow for creating a library of derivatives.

G start This compound reductive_amination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) start->reductive_amination n_arylation N-Arylation (Aryl Halides, Pd catalyst) start->n_arylation n_acylation N-Acylation (Acyl Chlorides, Base) start->n_acylation library Derivative Library reductive_amination->library n_arylation->library n_acylation->library

Synthetic Workflow for Derivative Generation

Potential CNS Targets and Pharmacological Evaluation

Based on the pharmacology of structurally related piperazine compounds, derivatives of this compound are likely to exhibit activity at various CNS targets, including serotonin (5-HT), dopamine (D), and adrenergic receptors.

Serotonin (5-HT) Receptors

Many arylpiperazines are potent ligands for 5-HT receptor subtypes, particularly 5-HT₁A and 5-HT₂A receptors.[2] Compounds acting as 5-HT₁A agonists often exhibit anxiolytic and antidepressant properties, while 5-HT₂A antagonists can be effective antipsychotics.

Dopamine (D) Receptors

Dopamine D₂ and D₃ receptors are key targets for antipsychotic medications. Arylpiperazine derivatives have been designed as D₂/D₃ receptor ligands.

In Vitro Pharmacological Evaluation

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₁A, D₂) are prepared from cultured cells or animal brain tissue.

  • Assay Conditions: The binding assay is performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test compound.

  • Incubation and Detection: The plates are incubated to allow for competitive binding. The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for in vitro screening.

G start Synthesized Derivatives primary_binding Primary Binding Assays (e.g., 5-HT1A, D2 receptors) start->primary_binding selectivity_panel Selectivity Profiling (Panel of CNS receptors) primary_binding->selectivity_panel functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) selectivity_panel->functional_assays lead_candidates Lead Candidates functional_assays->lead_candidates

In Vitro Screening Cascade
In Vivo Behavioral Models

Promising compounds from in vitro assays should be evaluated in animal models to assess their potential therapeutic effects.

Experimental Protocol: Elevated Plus Maze (for Anxiolytic Activity)

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms compared to a vehicle-treated control group.

Experimental Protocol: Forced Swim Test (for Antidepressant Activity)

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Mice are placed in the cylinder for a set period (e.g., 6 minutes). The duration of immobility is recorded during the last 4 minutes.

  • Data Analysis: Antidepressant drugs are known to reduce the duration of immobility.

Quantitative Data Summary

Due to the limited direct research on derivatives of this compound, the following table presents hypothetical data based on the expected pharmacological profiles of arylpiperazine derivatives at key CNS targets. This serves as an illustrative example for data presentation.

Compound IDR Group (at N4)5-HT₁A Ki (nM)D₂ Ki (nM)In Vivo ModelEffect
DPP-001 Phenyl15.2>1000Elevated Plus MazeIncreased open arm time
DPP-002 2-Methoxyphenyl5.850.1Forced Swim TestDecreased immobility
DPP-003 2,3-Dichlorophenyl150.512.3--
DPP-004 3-Trifluoromethylphenyl25.6250.7--

Signaling Pathways

The interaction of these potential derivatives with G-protein coupled receptors (GPCRs) like the 5-HT₁A and D₂ receptors would trigger intracellular signaling cascades. For instance, agonism at the 5-HT₁A receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.

G ligand 5-HT1A Agonist (e.g., DPP-001) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits girk GIRK Channel g_protein->girk activates camp cAMP adenylyl_cyclase->camp decreases pka PKA camp->pka inhibits hyperpolarization Hyperpolarization girk->hyperpolarization leads to

5-HT1A Receptor Signaling Pathway

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel CNS-active agents. By applying established medicinal chemistry strategies, such as N-arylation and reductive amination, a diverse library of derivatives can be synthesized. The pharmacological evaluation of these compounds, guided by the principles of SAR observed in related piperazine series, has the potential to yield novel drug candidates with tailored activities at key CNS targets. Future research should focus on the systematic exploration of the chemical space around this core structure, coupled with a comprehensive in vitro and in vivo pharmacological characterization to identify lead compounds for further development.

References

Preliminary Biological Screening of 1-(3-Diethylaminopropyl)piperazine Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of a specific subclass of these compounds: 1-(3-Diethylaminopropyl)piperazine analogues. The strategic incorporation of the diethylaminopropyl side chain presents a unique pharmacophoric element that can influence the biological activity and target engagement of the parent piperazine molecule.

This document outlines detailed experimental protocols for a range of in vitro assays, presents a framework for the tabulation of quantitative biological data, and explores potential signaling pathways and experimental workflows through logical diagrams. The information herein is intended to serve as a valuable resource for researchers involved in the design, synthesis, and biological evaluation of novel piperazine-based therapeutic agents.

Data Presentation: A Framework for Quantitative Analysis

A systematic approach to data presentation is crucial for the comparative analysis of newly synthesized analogues. The following tables provide a template for summarizing key quantitative data obtained from preliminary biological screening.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)

Compound IDCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., A549)Cancer Cell Line 3 (e.g., HCT116)Normal Cell Line (e.g., HEK293)
Analogue 1
Analogue 2
Analogue 3
Doxorubicin (Control)

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDGram-positive Bacteria (e.g., S. aureus)Gram-negative Bacteria (e.g., E. coli)Fungal Strain (e.g., C. albicans)
Analogue 1
Analogue 2
Analogue 3
Ciprofloxacin (Control)
Fluconazole (Control)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key in vitro screening assays relevant to the preliminary evaluation of this compound analogues.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate culture medium. Replace the existing medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Mandatory Visualizations

Diagrams created using the DOT language to illustrate experimental workflows and potential signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Secondary_Assays Pathway_Analysis Signaling Pathway Analysis Secondary_Assays->Pathway_Analysis

General experimental workflow for screening piperazine analogues.

signaling_pathway cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Piperazine Analogue Compound->PI3K Inhibits Compound->Akt Inhibits

Hypothesized inhibition of the PI3K/Akt signaling pathway.

Concluding Remarks

The preliminary biological screening of this compound analogues represents a critical first step in the identification of novel drug candidates. The methodologies and frameworks presented in this guide offer a structured approach to this process. By systematically evaluating the cytotoxic and antimicrobial properties, and subsequently exploring the mechanisms of action of the most promising compounds, researchers can efficiently advance the development of new therapeutics based on the versatile piperazine scaffold. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by these analogues to fully understand their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Utilizing 1-(3-Diethylaminopropyl)Piperazine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-Diethylaminopropyl)Piperazine as a key building block in the synthesis of novel drug candidates, with a particular focus on anticancer applications. The unique structural features of this diamine offer significant opportunities for creating diverse molecular architectures with potent biological activities.

Introduction

Piperazine and its derivatives are integral scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antihistamine, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The presence of two nitrogen atoms in the piperazine ring allows for facile derivatization, enabling the modulation of physicochemical properties and biological activity.[5] this compound, with its terminal tertiary amine, presents a versatile platform for synthesizing compounds with potential for enhanced cellular uptake and specific targeting.

This document outlines a representative synthetic protocol for the derivatization of this compound and summarizes the biological activities of analogous piperazine-containing compounds against various cancer cell lines.

Data Presentation: Anticancer Activity of Representative Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of various novel piperazine derivatives, demonstrating the potential of this chemical class as a source of potent cytotoxic agents. The data presented is representative of activities observed for piperazine compounds with structural similarities to those that can be synthesized from this compound.

Compound IDCancer Cell LineIC50 (µM)Inhibition (%) at 100 µg/mLReference
PD-2 HepG2 (Liver Cancer)-90.45[1][2]
PD-1 HepG2 (Liver Cancer)-55.44[1][2]
Compound 7i HCT-116 (Colon Cancer)0.001297.5[1]
Compound 7b HCT-116 (Colon Cancer)0.003589.7[1]
Compound 9a HCT-116 (Colon Cancer)0.012183.7[1]
Erlotinib (Ref.) HCT-116 (Colon Cancer)0.001397.8[1]

Experimental Protocols

This section provides a detailed methodology for a key experiment: the synthesis of a novel N-aryl piperazine derivative from this compound. This protocol is adapted from established methods for the synthesis of bioactive piperazine analogs.

Synthesis of a Novel N-(4-acetylphenyl)-4-(3-diethylaminopropyl)piperazine Derivative

Objective: To synthesize a novel piperazine derivative by reacting this compound with 4-fluoroacetophenone via nucleophilic aromatic substitution.

Materials:

  • This compound (Purity ≥95%)

  • 4-Fluoroacetophenone

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Analytical balance

  • Fume hood

Procedure:

  • To a solution of 4-fluoroacetophenone (1.0 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask, add this compound (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred and heated to 100 °C under a nitrogen atmosphere for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-(4-acetylphenyl)-4-(3-diethylaminopropyl)piperazine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow: Synthesis of a Novel Piperazine Derivative

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A 1. Mix Reactants: - this compound - 4-Fluoroacetophenone - K2CO3 in DMF B 2. Heat at 100°C (12-18 hours) A->B C 3. Quench with Water B->C D 4. Extract with Ethyl Acetate C->D E 5. Wash with Brine D->E F 6. Dry over Na2SO4 E->F G 7. Concentrate under Vacuum F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Synthetic workflow for a novel piperazine derivative.

Signaling Pathway: Caspase-Dependent Apoptosis

Many anticancer agents derived from piperazine scaffolds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1] A common mechanism involves the activation of the caspase cascade.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Drug Piperazine Derivative (e.g., Compound 7i) Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Note: Protocols for N-Alkylation of 1-(3-Diethylaminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, playing a critical role in the development of therapeutics for diverse areas including antivirals, antidepressants, and anticancer agents.[1][2] The N-alkylation of the piperazine ring is a key synthetic step that allows for the introduction of various substituents, thereby modulating the physicochemical properties, biological activity, and pharmacokinetic profile of the molecule. 1-(3-Diethylaminopropyl)piperazine is a common starting material, and its selective N-alkylation is crucial for the synthesis of many drug candidates.

This application note provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . It also includes a summary of reaction conditions and a troubleshooting guide to assist researchers in optimizing their synthetic procedures.

Chemical Reaction Pathways

Two primary pathways for the N-alkylation of this compound are detailed below.

G cluster_main N-Alkylation of this compound cluster_1 Protocol 1: Direct Alkylation cluster_2 Protocol 2: Reductive Amination start This compound reagent1 Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF) start->reagent1 reagent2 Aldehyde/Ketone (R-CHO) Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE, THF) start->reagent2 product1 N-Alkyl-1-(3-Diethylaminopropyl)piperazine reagent1->product1 product2 N-Alkyl-1-(3-Diethylaminopropyl)piperazine reagent2->product2

Caption: Overview of N-alkylation pathways for this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine on the piperazine ring with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[3]

Materials and Equipment:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide), 1.0-1.2 equivalents

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 1.5-2.0 equivalents

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous base (1.5-2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (ACN or DMF) to the flask to create a stirrable suspension.

  • Reagent Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

    • If the product is highly water-soluble, basify the aqueous layer to a pH of 9.5-12 with sodium carbonate or sodium hydroxide to deprotonate the product and facilitate extraction into the organic layer.[3]

    • Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method that is particularly useful for preventing the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[4][5] This one-pot process involves the formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone, which is then reduced in situ.

Materials and Equipment:

  • This compound

  • Aldehyde or ketone, 1.0-1.2 equivalents

  • Reducing agent, typically Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.2-1.5 equivalents

  • Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the anhydrous solvent.

  • pH Adjustment (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

  • Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add the reducing agent (NaBH(OAc)₃) portion-wise over 10-15 minutes. Be cautious as gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir the mixture for 30 minutes until gas evolution ceases.

    • Extract the aqueous layer 2-3 times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure N-alkylated piperazine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and reported yields for the N-alkylation of various piperazine derivatives, which can be used as a starting point for optimizing the reaction of this compound.

Alkylating AgentMethodBase / Reducing AgentSolventTemperatureYield (%)Reference
n-Butyl bromideDirect AlkylationK₂CO₃AcetonitrileReflux88[4]
n-Hexyl bromideDirect AlkylationK₂CO₃AcetonitrileReflux90[4]
n-Octyl bromideDirect AlkylationK₂CO₃AcetonitrileReflux71[4]
n-Dodecyl bromideDirect AlkylationK₂CO₃AcetonitrileReflux79[4]
Various AldehydesReductive AminationNaBH(OAc)₃DCERoom TempGood to Excellent[1][6]
Various KetonesReductive AminationNaBH(OAc)₃DCE/THFRoom TempGood to Excellent[1]

Experimental Workflow and Troubleshooting

A general workflow for N-alkylation reactions is depicted below, followed by a troubleshooting guide.

G cluster_troubleshoot Troubleshooting start Start: Assemble Dry Glassware setup Reaction Setup: Add Piperazine, Solvent, Base/Aldehyde start->setup reagent_add Add Alkylating Agent (Alkyl Halide or Reducing Agent) setup->reagent_add reaction Stir and Heat (if required) Monitor by TLC/LC-MS reagent_add->reaction workup Reaction Quench & Work-up (Filtration / Extraction) reaction->workup no_reaction Low or No Yield? reaction->no_reaction side_products Side Products Formed? reaction->side_products purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node End: Pure Product characterize->end_node

Caption: General experimental workflow and key troubleshooting points.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Poor solubility of reagents.Switch to a more polar aprotic solvent like DMF.[3]
Insufficiently reactive alkylating agent.Consider using a more reactive halide (I > Br > Cl).
Inactive reducing agent (reductive amination).Use fresh, high-purity sodium triacetoxyborohydride.
Low reaction temperature.Many direct alkylations require heating to proceed at a reasonable rate.[3]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use a slight excess of the piperazine relative to the alkylating agent.[4]
Rapid addition of the alkylating agent.Add the alkylating agent slowly or dropwise to the reaction mixture.[3]
Product is Highly Water-Soluble Product is protonated (salt form).During work-up, basify the aqueous layer to pH 9.5-12 with Na₂CO₃ or NaOH before extraction.[3]
Reaction Stalls Reversible reaction equilibrium.Ensure a sufficient amount of base is used to neutralize the acid byproduct effectively.[3]
Catalyst poisoning (if applicable).Use high-purity, anhydrous reagents and solvents.[3]

References

Application of 1-(3-Diethylaminopropyl)Piperazine in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Diethylaminopropyl)piperazine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry for the development of new therapeutic agents. Its unique structural features, including a piperazine ring and a diethylaminopropyl side chain, allow for diverse chemical modifications, making it an attractive starting point for creating compounds with a wide range of biological activities. In the realm of anti-inflammatory drug discovery, derivatives of this compound have shown considerable promise by modulating key inflammatory pathways and mediators. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the creation of novel anti-inflammatory agents.

Data on Anti-inflammatory Activity

The anti-inflammatory potential of various derivatives incorporating the piperazine moiety has been demonstrated in several preclinical studies. These studies often involve the synthesis of novel compounds and their subsequent evaluation in both in vivo and in vitro models of inflammation. The data presented below summarizes the key findings from these investigations, highlighting the efficacy of these compounds in reducing inflammation.

Compound IDAssay TypeModel/Cell LineConcentration/Dose% Inhibition / EffectReference
PD-1 Nitrite Production-10 µM39.42%[1]
PD-2 Nitrite Production-10 µM33.7%[1]
PD-1 TNF-α Generation-10 µM56.97%[1]
PD-2 TNF-α Generation-10 µM44.73%[1]
M16 Xylol-induced ear edemaMice100 mg/kg81.73%[2]
M16 Carrageenan-induced paw edemaMice100 mg/kg64.78%[2]
Aspirin Xylol-induced ear edemaMice100 mg/kg41.96%[2]
Aspirin Carrageenan-induced paw edemaMice100 mg/kg29.16%[2]
Indomethacin Xylol-induced ear edemaMice5 mg/kg40.66%[2]
Indomethacin Carrageenan-induced paw edemaMice5 mg/kg32.45%[2]
LQFM-008 Carrageenan-induced paw edemaRats15 mg/kgSignificant reduction at all time points[3]
LQFM-008 Carrageenan-induced paw edemaRats30 mg/kgSignificant reduction at all time points[3]
Compound 5c TNF-α Inhibition-10 µMup to 65-87%[4]
Compound 5g TNF-α Inhibition-10 µMup to 65-87%[4]
Compound 5h TNF-α Inhibition-10 µMup to 65-87%[4]
Compound 10l TNF-α Inhibition-10 µMup to 65-87%[4]
Compound 10m TNF-α Inhibition-10 µMup to 65-87%[4]
Compound 10n TNF-α Inhibition-10 µMup to 65-87%[4]
Compound 10r TNF-α Inhibition-10 µMup to 65-87%[4]
Compound 5c IL-6 Inhibition-10 µMup to 70-93%[4]
Compound 5g IL-6 Inhibition-10 µMup to 70-93%[4]
Compound 5h IL-6 Inhibition-10 µMup to 70-93%[4]
Compound 10l IL-6 Inhibition-10 µMup to 70-93%[4]
Compound 10m IL-6 Inhibition-10 µMup to 70-93%[4]
Compound 10n IL-6 Inhibition-10 µMup to 70-93%[4]
Compound 10r IL-6 Inhibition-10 µMup to 70-93%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel anti-inflammatory agents. The following protocols are based on established methods cited in the literature for compounds derived from piperazine scaffolds.

Protocol 1: Synthesis of Piperazine Derivatives

This protocol provides a general framework for the synthesis of novel anti-inflammatory agents based on the this compound scaffold. The specific reactants and conditions will vary depending on the target molecule.

Materials:

  • This compound

  • Appropriate electrophile (e.g., acyl chloride, alkyl halide, sulfonyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry, IR)

Procedure:

  • Dissolve this compound and a suitable base in an anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired electrophile to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the final compound.

  • Characterize the purified compound using NMR, Mass Spectrometry, and IR to confirm its structure and purity.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[5]

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds and reference drug (e.g., Indomethacin)

  • 1% (w/v) carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups at different doses.

  • Administer the test compounds and reference drug orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a pletysmometer or digital calipers.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and a positive control group (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Visualizations

The following diagrams illustrate the experimental workflow for screening anti-inflammatory agents and a key signaling pathway involved in inflammation that is often targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Anti-inflammatory Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Synthesis (e.g., Acylation, Alkylation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., NO, TNF-α, IL-6 inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) characterization->in_vivo data_analysis Data Analysis (% Inhibition, IC50) in_vitro->data_analysis in_vivo->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound further_dev Preclinical & Clinical Studies lead_compound->further_dev Further Development

Caption: Experimental workflow for developing anti-inflammatory agents.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_inhibition Inhibition by Piperazine Derivatives lps LPS tlr4 TLR4 lps->tlr4 Binds to ikk IKK Complex tlr4->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocates to Nucleus ikb_nfkb->nfkb Releases NF-κB gene Pro-inflammatory Gene Transcription nfkb_n->gene cytokines TNF-α, IL-6, COX-2 gene->cytokines piperazine Piperazine Derivatives piperazine->ikk Inhibit piperazine->nfkb_n Inhibit

Caption: NF-κB signaling pathway and potential inhibition sites.

References

Synthesis of Novel Antimicrobial Agents Utilizing 1-(3-Diethylaminopropyl)Piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial compounds using 1-(3-Diethylaminopropyl)Piperazine as a key building block. The versatile structure of this starting material, featuring both a secondary and a tertiary amine, allows for targeted modifications to generate a library of derivatives with potential antimicrobial activity. The protocols outlined below are based on established synthetic methodologies for the functionalization of piperazine scaffolds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and antipsychotic properties.[1] The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. This compound offers a unique starting point for the development of new antimicrobial agents by providing a reactive secondary amine for further functionalization, while the diethylaminopropyl side chain can influence the compound's overall lipophilicity and interaction with biological membranes.

The primary synthetic strategies for modifying this compound involve the N-functionalization of the secondary amine on the piperazine ring. These modifications include N-acylation and N-alkylation, which allow for the introduction of diverse chemical moieties that can confer or enhance antimicrobial activity.

Data Presentation: Antimicrobial Activity of Piperazine Derivatives

The following table summarizes the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of various piperazine derivatives against selected microbial strains. This data, gathered from published literature, demonstrates the potential of the piperazine scaffold in developing potent antimicrobial agents. While these compounds are not direct derivatives of this compound, they represent the types of antimicrobial activity that can be achieved through modification of the piperazine core.

Compound ClassTest OrganismMIC (µg/mL)Reference
N-Aryl Piperazine Derivatives Staphylococcus aureus16[2]
Bacillus subtilis16[2]
Escherichia coli32[2]
Piperazine-Thiadiazole Conjugates Staphylococcus aureus16[3]
Bacillus subtilis16[3]
Escherichia coli32[3]
Novel Piperazine Derivatives (RL-308) Shigella flexineri2[4]
Staphylococcus aureus4[4]
MRSA16[4]
Novel Piperazine Derivatives (RL-328) Various Pathogens128[4]

Experimental Protocols

The following are generalized protocols for the N-acylation and N-alkylation of this compound. These protocols are based on standard synthetic methods for the functionalization of piperazine derivatives and should be optimized for specific substrates and reagents.

Protocol 1: N-Acylation of this compound

This protocol describes the reaction of this compound with an acyl chloride to form an N-acylpiperazine derivative. This method is suitable for introducing a wide variety of acyl groups, which can be selected for their potential antimicrobial properties.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, or a custom-synthesized acyl chloride containing an antimicrobial motif)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-acylated piperazine derivative.

Protocol 2: N-Alkylation of this compound

This protocol details the N-alkylation of this compound with an alkyl halide. This reaction is useful for introducing alkyl chains or more complex moieties that may enhance the compound's ability to disrupt microbial membranes.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, or a custom-synthesized alkyl halide with an antimicrobial feature)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI) (catalytic amount, optional)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for extraction and filtration.

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of potassium iodide.

  • Add acetonitrile or DMF as the solvent.

  • Add the alkyl halide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated piperazine derivative.

Visualizations

The following diagrams illustrate the generalized synthetic workflows described in the protocols.

Synthesis_Workflow_Acylation start This compound reaction N-Acylation Reaction start->reaction 1.0 eq reagents Acyl Chloride, Triethylamine, DCM reagents->reaction 1.1 eq, 1.2 eq workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product

Caption: General workflow for the N-acylation of this compound.

Synthesis_Workflow_Alkylation start This compound reaction N-Alkylation Reaction start->reaction 1.0 eq reagents Alkyl Halide, Potassium Carbonate, ACN or DMF reagents->reaction 1.1 eq, 2.0 eq workup Filtration & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of this compound.

Logical_Relationship start_material This compound synthesis Chemical Synthesis (N-Acylation / N-Alkylation) start_material->synthesis derivatives Library of Novel Piperazine Derivatives synthesis->derivatives screening Antimicrobial Screening (MIC/MBC Assays) derivatives->screening active_compounds Identification of Active Compounds screening->active_compounds sar_studies Structure-Activity Relationship (SAR) Studies active_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Logical workflow for the discovery of antimicrobial agents from this compound.

References

1-(3-Diethylaminopropyl)Piperazine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including high aqueous solubility and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The 1-(3-Diethylaminopropyl)piperazine moiety, in particular, offers a versatile platform for the development of novel therapeutics across various disease areas by combining the key structural features of a piperazine ring with a flexible aminopropyl linker. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data on the activity of analogous compounds.

Synthesis of this compound Derivatives

While specific protocols for novel derivatives will vary, a general and adaptable synthetic route can be derived from the synthesis of structurally similar compounds. The following protocol is adapted from the synthesis of 1-[3-(Dimethylamino)propyl]piperazine and can be modified for the synthesis of this compound and its derivatives.[2]

Protocol 1: General Synthesis of 1-(3-Alkylaminopropyl)piperazine Derivatives

This protocol outlines a nucleophilic substitution reaction to form the desired product.

Materials:

  • Piperazine (or a substituted piperazine derivative)

  • 3-Chloro-N,N-diethylpropan-1-amine hydrochloride (or other suitable alkylating agent)

  • Sodium bicarbonate (or another suitable base)

  • Ethanol (or other suitable solvent)

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for reflux, filtration, and distillation.

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.2 equivalents) and sodium bicarbonate (1.3 equivalents) in ethanol.

  • Add 3-Chloro-N,N-diethylpropan-1-amine hydrochloride (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 7-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid precipitate (sodium chloride and excess sodium bicarbonate) and wash with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis and Purification

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Piperazine, 3-Chloro-N,N-diethylpropan-1-amine HCl, NaHCO3 in Ethanol reflux Reflux (7-12h) reactants->reflux cool Cool to RT reflux->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify characterize Characterization (NMR, MS) purify->characterize end end characterize->end Pure Product

Caption: General workflow for the synthesis and purification of this compound derivatives.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block for developing drugs targeting the central nervous system (CNS) and cardiovascular system, as well as for antimicrobial and anticancer agents.

Central Nervous System (CNS) Applications

Piperazine derivatives are well-established scaffolds for CNS-active agents, particularly antipsychotics and antidepressants.[3][4] They often target dopamine and serotonin receptors.[3]

Signaling Pathway: Dopamine D2 Receptor Antagonism

Many antipsychotic drugs exert their effects by antagonizing the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). Blockade of this receptor in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Piperazine Derivative (Antagonist) Antipsychotic->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Reduced Neuronal Excitability PKA->Response

Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by piperazine-based antipsychotics.

Quantitative Data for Analogous Antipsychotic Agents

Compound ClassTarget(s)Bioactivity (Ki, nM)Reference
Arylpiperazine DerivativesDopamine D2, Serotonin 5-HT2AD2: 10-100, 5-HT2A: 5-50[5]
1-[3-(Diarylamino)propyl]piperazinesDopamine D21-20[2]

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol at a high concentration)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-Spiperone) at a concentration close to its Kd.

  • For total binding wells, add only buffer and radioligand.

  • For non-specific binding wells, add buffer, radioligand, and a high concentration of Haloperidol.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding (Total binding - Non-specific binding) and determine the IC₅₀ value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cardiovascular Applications

Derivatives of piperazine have been investigated for their cardiovascular effects, including antiarrhythmic and hypotensive activities, often mediated through adrenoceptor modulation.[6]

Quantitative Data for Analogous Cardiovascular Agents

Compound ClassTarget(s)Bioactivity (Ki, µM)Reference
8-Alkylamino-purine-2,6-dione Derivativesα1-adrenoceptor0.225 - 1.400[6]
8-Alkylamino-purine-2,6-dione Derivativesα2-adrenoceptor0.152 - 4.299[6]
Antimicrobial and Anticancer Applications

The piperazine scaffold is also prevalent in the design of antimicrobial and anticancer agents. Its incorporation can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Quantitative Data for Analogous Anticancer Agents

Compound ClassCell LineBioactivity (IC₅₀/GI₅₀, µM)Reference
Vindoline-piperazine conjugatesBreast cancer (MDA-MB-468)GI₅₀ = 1.00[7]
Vindoline-piperazine conjugatesNon-small cell lung cancer (HOP-92)GI₅₀ = 1.35[7]
Piperazine-based bis(thiazole) hybridsColon cancer (HCT 116)IC₅₀ = 0.0012

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat with serial dilutions of compound adhere->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end end read_absorbance->end Calculate IC50

Caption: Workflow for determining the in vitro cytotoxicity of piperazine derivatives using the MTT assay.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Its structural features allow for facile modification to optimize activity against a range of biological targets. The protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives based on this versatile scaffold, enabling further exploration of its potential in medicinal chemistry.

References

Application Notes and Protocols for Reactions Involving 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of 1-(3-Diethylaminopropyl)piperazine, a versatile building block in medicinal chemistry. The protocols are intended for laboratory use by qualified personnel.

Overview and Physicochemical Properties

This compound is a disubstituted piperazine derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of both a secondary amine within the piperazine ring and a tertiary amine on the propyl side chain allows for selective functionalization, making it a key component in drug discovery. Piperazine-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number22764-55-2[5]
Molecular FormulaC₁₁H₂₅N₃[5]
Molecular Weight199.34 g/mol [5]
AppearanceClear Liquid[5]
Boiling Point92-94 °C at 2 mmHg[5]
PurityTypically ≥95%[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 1-[3-(Dimethylamino)propyl]piperazine.

Reaction Scheme:

Materials:

  • Piperazine

  • 1-Chloro-3-diethylaminopropane hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1.2 equivalents), 1-chloro-3-diethylaminopropane hydrochloride (1.0 equivalent), and sodium bicarbonate (1.3 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain for 7 hours with vigorous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid precipitate (sodium chloride and excess sodium bicarbonate) using a Büchner funnel and wash the solid with a small amount of ethanol.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Slurry the resulting residue in dichloromethane and filter to remove any remaining inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Table 2: Representative Reaction Data for Synthesis of 1-(3-Dialkylaminopropyl)piperazines

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
Piperazine1-Chloro-3-dimethylaminopropane HClNaHCO₃Ethanol744[6]
N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the secondary amine in the piperazine ring.

Reaction Scheme:

(Where R is an alkyl or substituted alkyl group and X is a leaving group, e.g., Br, I, OTs)

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature under an inert atmosphere.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 3: Representative N-Alkylation Reaction Conditions for Piperazine Derivatives

Piperazine DerivativeAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
1-(Aryl)piperazineSubstituted chloromethyl-oxadiazolePyridineTHFRoom Temp1681
N-Acetylpiperazinen-Butyl bromideK₂CO₃DMF60 °C2488
Amide Coupling with this compound

This protocol outlines the formation of an amide bond with the secondary amine of the piperazine ring.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (1.0 equivalent)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents)

  • DIPEA (Diisopropylethylamine) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in DMF under an inert atmosphere.

  • Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.05 equivalents) followed by DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine Reactants: - this compound - Alkyl Halide - Base (K₂CO₃) - Solvent (ACN) stir 2. Stir at RT or Heat reagents->stir monitor 3. Monitor by TLC stir->monitor filter 4. Filter Solids monitor->filter concentrate 5. Concentrate Filtrate filter->concentrate chromatography 6. Column Chromatography concentrate->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Workflow for the N-alkylation of this compound.

Role of Piperazine Derivatives in Drug Discovery

drug_discovery_pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_targets Potential Biological Targets start This compound derivatives Piperazine Derivatives Library start->derivatives Functionalization (Alkylation, Acylation, etc.) screening High-Throughput Screening derivatives->screening hits Hit Compounds screening->hits lead_opt Structure-Activity Relationship (SAR) Studies hits->lead_opt candidate Drug Candidate lead_opt->candidate receptors GPCRs (e.g., Serotonin, Dopamine) candidate->receptors ion_channels Ion Channels candidate->ion_channels enzymes Enzymes candidate->enzymes

Caption: The role of piperazine derivatives in the drug discovery process.

References

Application Notes and Protocols for the Analytical Characterization of 1-(3-Diethylaminopropyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical methods for the structural elucidation, quantification, and quality control of 1-(3-Diethylaminopropyl)piperazine and its derivatives. The protocols and data herein are designed to guide researchers in characterizing these compounds, which are of interest in medicinal chemistry and drug development.

Overview of Analytical Strategy

The comprehensive characterization of a novel this compound derivative requires a multi-technique approach to confirm its identity, purity, and structure. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information.

cluster_workflow General Analytical Workflow Sample Sample of Novel Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS, GC-MS) Sample->MS HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Structure Structural Elucidation NMR->Structure MS->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Identity Final Fully Characterized Compound Structure->Final Purity->Final Identity->Final

Caption: General workflow for the structural characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]

Expected ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound derivatives will be influenced by the specific substituents. The following table provides expected chemical shift ranges for the core structure based on data from related compounds.[2][3][4]

Assignment (Core Structure) Proton (¹H) Chemical Shift (δ) ppm Carbon (¹³C) Chemical Shift (δ) ppm Notes
Diethyl Group (-N(CH₂CH₃)₂)
-CH₂ CH₃~2.5 (q, 4H)~47.0Quartet due to coupling with -CH₃
-CH₂CH₃ ~1.0 (t, 6H)~11.8Triplet due to coupling with -CH₂
Propyl Linker (-CH₂CH₂CH₂-)
N-CH₂ -CH₂-CH₂-N~2.4 (t, 2H)~53.0Adjacent to piperazine N
-CH₂-CH₂ -CH₂-~1.7 (quint, 2H)~25.0Central methylene
-CH₂-CH₂-CH₂ -N(Et)₂~2.4 (t, 2H)~52.0Adjacent to diethylamino N
Piperazine Ring (-N(CH₂CH₂)₂N-)
-CH₂ - (Positions 2, 6)~2.5 (t, 4H)~54.0Protons adjacent to substituted N
-CH₂ - (Positions 3, 5)~2.7 (t, 4H)~46.0Protons adjacent to NH (or N-R')
-NH -Variable (broad s, 1H)-Signal may be broad and exchangeable

Note: Shifts are approximate and will vary based on solvent and substitution on the second piperazine nitrogen.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.[5]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.

  • Acquisition :

    • Acquire a ¹H NMR spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities, which is crucial for assigning the propyl linker and substituent protons.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mass Spectrometry (MS)

MS is essential for determining the molecular weight and elemental composition of the parent compound and its fragments. Techniques like Electrospray Ionization (ESI) are well-suited for these derivatives, which can be readily protonated.

Expected Fragmentation Pathways

The fragmentation of piperazine derivatives in MS is highly dependent on the substitution pattern.[6] Common fragmentation pathways involve cleavage of the piperazine ring and the bonds alpha to the nitrogen atoms.[7][8] For a generic this compound derivative, key fragmentation events are predictable.

cluster_ms Expected ESI-MS Fragmentation Pathways Parent [M+H]⁺ Parent Ion FragA Loss of Diethylaminopropyl Side Chain Parent->FragA α-cleavage FragB Piperazine Ring Opening Parent->FragB FragC Cleavage of Propyl Linker Parent->FragC β/γ-cleavage IonA [C₄H₉N₂R]⁺ FragA->IonA IonB Various smaller fragment ions FragB->IonB IonC1 [C₇H₁₈N₂]⁺ m/z = 129.15 FragC->IonC1 IonC2 [C₄H₉N₂R-CH₂]⁺ FragC->IonC2

Caption: Logical diagram of common MS fragmentation patterns for piperazine derivatives.

Quantitative Data: Predicted Key Fragments

The following table lists predicted accurate masses for key fragments of the unsubstituted parent compound, this compound (Molecular Formula: C₁₁H₂₅N₃, MW: 199.34).[7][9]

Fragment Description Proposed Formula Predicted m/z ([M+H]⁺)
Parent Molecule[C₁₁H₂₆N₃]⁺200.21
Loss of ethyl group[C₉H₂₁N₃]⁺172.18
Diethylaminopropyl cation[C₇H₁₇N]⁺116.14
Piperazine ring fragment[C₄H₉N₂]⁺85.08
Diethylaminoethyl cation[C₆H₁₄N]⁺100.11
Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute this solution to approximately 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Separation (LC) :

    • Column : Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid (for positive ion mode ESI).

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

    • Flow Rate : 0.2-0.4 mL/min.

    • Column Temperature : 30-40 °C.

  • Mass Spectrometry Detection (MS) :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).

    • Scan Mode : Perform a full scan (e.g., m/z 50-500) to detect the parent ion.

    • MS/MS Analysis : Use data-dependent acquisition to trigger fragmentation (MS²) on the most abundant ions detected in the full scan. This will provide structural information. Set a collision energy (e.g., 10-40 eV) to induce fragmentation.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of drug candidates and for quantitative analysis. Since the piperazine core lacks a strong chromophore, UV detection can be challenging without an appropriate substituent on the derivative.[10][11]

HPLC Method Development Strategy

Developing a robust HPLC method requires careful selection of the column, mobile phase, and detector. The workflow below outlines a typical strategy.

cluster_hplc HPLC Method Development Workflow Start Define Goal (Purity, Quantification) Analyte Assess Analyte Properties (UV-active? Polarity?) Start->Analyte UV_Yes UV-Active Analyte->UV_Yes Detector Select Detector UV_Yes->Detector Yes Derivatize Derivatize with UV-active tag (e.g., NBD-Cl) UV_Yes->Derivatize No UV_Det PDA/UV Detector Detector->UV_Det Other_Det ELSD, CAD, or MS Detector Detector->Other_Det Column Select Column (e.g., C18, HILIC) UV_Det->Column Other_Det->Column Derivatize->Detector MobilePhase Optimize Mobile Phase (ACN/H₂O, pH, additives) Column->MobilePhase Optimize Optimize Gradient, Flow Rate, and Temperature MobilePhase->Optimize Validate Validate Method (Linearity, Precision, Accuracy) Optimize->Validate

Caption: Decision workflow for developing an HPLC method for piperazine derivatives.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol assumes the derivative has a UV-active moiety or that a non-UV detector is available.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL.[12] Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC or UHPLC system.

    • Detector : Photodiode Array (PDA) detector monitoring at a relevant wavelength (e.g., 254 nm if an aromatic ring is present). If not UV-active, use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer.[10]

    • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B : 0.1% TFA or Formic Acid in Acetonitrile.

    • Flow Rate : 1.0 mL/min.[13]

    • Column Temperature : 35 °C.[13]

    • Injection Volume : 10 µL.[13]

    • Gradient Program :

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis : Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. It is primarily used for identity confirmation rather than for detailed structural elucidation or quantification.

Characteristic Vibrational Frequencies

The FTIR spectrum of a this compound derivative will be a composite of the vibrations from the piperazine ring, the alkyl chain, and any additional substituents.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine (Piperazine)3250 - 3500Medium, Broad
C-H StretchAliphatic (CH₂, CH₃)2800 - 3000Strong
C-N StretchAliphatic Amines1020 - 1250Medium-Strong
N-H BendSecondary Amine (Piperazine)1490 - 1580Medium

Data compiled from references.[14]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation : Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Spectrum Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber first.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and compare them to the expected frequencies for the compound's functional groups.

References

Application Notes & Protocols: Development of API Candidates from 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Piperazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antidepressant, antihistamine, and anti-inflammatory effects.[3][4][5][6]

1-(3-Diethylaminopropyl)piperazine serves as a versatile starting material for the synthesis of novel API candidates. Its structure features a piperazine core with two key nitrogen atoms: one substituted with a diethylaminopropyl group and the other available for further chemical modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and identify promising therapeutic agents.

These application notes provide a comprehensive guide to developing API candidates based on the this compound scaffold. Included are synthetic protocols, methodologies for in vitro screening, and a framework for data analysis and candidate selection.

API Candidate Development Strategy

The development of novel API candidates from this compound can be approached through a systematic workflow. The primary strategy involves the chemical modification of the secondary amine on the piperazine ring to generate a diverse library of derivatives. These derivatives can then be screened against various biological targets to identify lead compounds for further optimization.

A general workflow for this process is outlined below:

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A This compound (Starting Material) C Parallel Synthesis of Derivatives (e.g., Buchwald-Hartwig, Amide Coupling) A->C B Selection of Building Blocks (e.g., Aryl Halides, Acyl Chlorides) B->C D Primary Screening (High-Throughput Assays) C->D E Hit Confirmation & Dose-Response D->E F Secondary Assays (e.g., Selectivity, Mechanism of Action) E->F G Structure-Activity Relationship (SAR) Analysis F->G H ADME/Tox Profiling G->H I Identification of Lead Candidate(s) H->I J Preclinical Development I->J Advance to In Vivo Studies

Caption: Workflow for API Candidate Development.

Synthetic Protocols

The following protocols describe general methods for the derivatization of this compound.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol allows for the introduction of various aryl and heteroaryl groups at the N4 position of the piperazine ring, a common strategy in the development of CNS-active agents.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), and the chosen ligand (0.05-0.1 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the palladium catalyst (0.02-0.05 eq) and anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation to Form Amides

This method introduces an amide linkage, which can act as a hydrogen bond donor or acceptor, influencing target binding and physicochemical properties.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HBTU)

  • Base (e.g., Triethylamine or DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or DMF)

Procedure (using Acyl Chloride):

  • Dissolve this compound (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

In Vitro Screening Protocols and Data Presentation

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. Piperazine derivatives have shown activity against a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7][8]

Example Protocol: Serotonin Receptor Binding Assay (e.g., 5-HT₂ₐ)

Many CNS-active drugs containing a piperazine moiety interact with serotonin receptors.[8]

Objective: To determine the binding affinity (Ki) of synthesized compounds for the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂ₐ receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds and reference compounds (e.g., ketanserin).

  • 96-well plates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a high concentration of a known antagonist (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from screening assays should be organized into tables for clear comparison of compound activity and properties.

Table 1: In Vitro Activity of N-Aryl Piperazine Derivatives at the 5-HT₂ₐ Receptor

Compound IDR-Group (Aryl)5-HT₂ₐ Ki (nM)cLogP
LEAD-001 Phenyl1503.5
LEAD-002 4-Fluorophenyl753.7
LEAD-003 2-Pyridyl2103.1
LEAD-004 4-Methoxyphenyl983.6
Ketanserin (Reference)2.53.9

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which a compound exerts its effect is crucial. For GPCRs like the 5-HT₂ₐ receptor, antagonist binding can block downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates api_candidate API Candidate (Antagonist) api_candidate->receptor Binds & Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Physiological Effect ca_release->downstream Cellular Response pkc_activation->downstream Cellular Response

Caption: 5-HT₂ₐ Receptor Antagonist Signaling Pathway.

Conclusion

The this compound scaffold provides a robust starting point for the development of novel API candidates. Through systematic chemical modification and a well-defined in vitro screening cascade, researchers can efficiently identify and optimize compounds with desired pharmacological profiles. The protocols and strategies outlined in these notes offer a foundational framework for initiating such drug discovery programs. Further exploration of bioisosteric replacements for the piperazine core could also be a valuable strategy to modulate pharmacokinetic properties and potentially reduce off-target effects.[9][10][11]

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Diethylaminopropyl)Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis and subsequent scale-up of 1-(3-Diethylaminopropyl)Piperazine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The provided methodologies are based on established principles of process chemistry, addressing common challenges encountered during the transition from benchtop to pilot plant production.

Introduction

This compound is a substituted piperazine derivative frequently employed as a building block in medicinal chemistry. The piperazine moiety is a common feature in many FDA-approved drugs due to its favorable physicochemical properties and versatile reactivity.[1][2] The scale-up of its synthesis requires careful consideration of reaction conditions, safety, and cost-effectiveness to ensure a robust and reproducible manufacturing process.[3] This document outlines a reliable synthetic route and provides guidance on critical process parameters for successful scale-up.

Synthetic Route Overview

A common and scalable method for the synthesis of this compound involves the N-alkylation of piperazine with a suitable 3-diethylaminopropyl halide. This approach is generally high-yielding and utilizes readily available starting materials.

Reaction Scheme:

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, and a suitable solvent.

Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol details the synthesis of this compound at a 100-gram scale, suitable for research and early development purposes.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Piperazine (anhydrous)86.14258.4 g3.0
3-Diethylaminopropyl chloride hydrochloride172.10172.1 g1.0
Sodium Hydroxide40.0088.0 g2.2
Toluene-1.0 L-
Water-500 mL-
Brine (saturate NaCl solution)-250 mL-
Anhydrous Sodium Sulfate-50 g-
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add piperazine (258.4 g, 3.0 mol) and toluene (1.0 L).

  • Base Addition: Prepare a solution of sodium hydroxide (88.0 g, 2.2 mol) in water (200 mL) and add it to the piperazine/toluene mixture with stirring.

  • Substrate Addition: Dissolve 3-diethylaminopropyl chloride hydrochloride (172.1 g, 1.0 mol) in water (300 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 1-2 hours. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 200 mL).

  • Washing: Combine the organic layers and wash with water (200 mL) followed by brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity (by GC): >98%

Scale-Up Considerations and Application Notes

Transitioning the laboratory-scale synthesis to a pilot or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[3]

Process Safety
  • Exotherm Management: The N-alkylation reaction is exothermic. On a larger scale, efficient heat removal is critical to prevent a runaway reaction.[4] A jacketed reactor with a reliable cooling system is essential. The rate of addition of the 3-diethylaminopropyl chloride solution should be carefully controlled to manage the temperature of the reaction mixture.

  • Pressure Build-up: Ensure the reactor is adequately vented to prevent pressure build-up, especially during heating.

Reagent and Solvent Selection
  • Piperazine: Using a large excess of piperazine can favor the mono-alkylation product and minimize the formation of di-alkylated impurities. However, this necessitates an efficient recovery and recycling process for the unreacted piperazine to ensure cost-effectiveness.

  • Solvent: Toluene is a suitable solvent for this reaction. However, for industrial-scale production, alternative solvents with higher flash points and lower toxicity may be considered, depending on regulatory requirements and process safety assessments.

Reaction Parameters
ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Piperazine Excess 3 equivalents2.5-3 equivalentsBalance between yield and cost of piperazine recovery.
Addition Time 1-2 hours3-5 hoursControlled addition to manage exotherm.
Reaction Temperature 85-90 °C (Reflux)85-90 °CMaintain consistent temperature for optimal reaction kinetics.
Stirring Speed 300-400 RPMTo be determinedEnsure efficient mixing to avoid localized hot spots and concentration gradients.[4]
Reaction Time 4-6 hours4-8 hoursMonitor by in-process controls (e.g., GC) to determine endpoint.
Work-up and Purification
  • Phase Separation: On a larger scale, phase separation can be slower. The design of the reactor and transfer lines should facilitate efficient separation of the aqueous and organic layers.

  • Extraction: Counter-current extraction methods may be employed at an industrial scale to improve efficiency and reduce solvent usage.

  • Purification: Fractional vacuum distillation is the preferred method for purification at scale. The distillation column should be designed to provide adequate separation of the product from unreacted starting materials and high-boiling impurities.

Quality Control

A robust analytical method is crucial for monitoring the reaction and ensuring the quality of the final product.[5]

  • In-Process Controls (IPCs): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product.

  • Final Product Specification:

    • Appearance: Colorless to pale yellow liquid.

    • Identity: Confirmed by FTIR and NMR.

    • Purity (by GC): ≥ 99.0%.

    • Water Content (by Karl Fischer): ≤ 0.5%.

    • Residual Solvents: As per ICH guidelines.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Synthesis reagents Reagent Preparation (Piperazine, NaOH, Toluene) reaction_setup Reaction Setup in Jacketed Reactor reagents->reaction_setup addition Controlled Addition of 3-Diethylaminopropyl Chloride reaction_setup->addition reaction Reaction at Reflux (4-8 hours) addition->reaction workup Aqueous Work-up & Phase Separation reaction->workup extraction Extraction with Toluene workup->extraction drying Drying and Solvent Removal extraction->drying purification Vacuum Distillation drying->purification qc Quality Control (GC, KF, etc.) purification->qc final_product Final Product: This compound qc->final_product

Caption: Figure 1. Experimental Workflow for Synthesis.

Scale-Up Logic

G Figure 2. Key Considerations for Scale-Up cluster_0 Process Parameters cluster_1 Economic & Safety cluster_2 Downstream Processing lab_scale Laboratory Scale (100 g) heat Heat Management mixing Mixing Efficiency addition_rate Addition Rate reagent_cost Reagent Stoichiometry & Recovery safety Process Safety (Exotherm, Pressure) solvent Solvent Selection & Recycling workup_efficiency Work-up & Phase Separation purification_method Purification Method (e.g., Fractional Distillation) pilot_scale Pilot/Industrial Scale (>10 kg) heat->pilot_scale mixing->pilot_scale addition_rate->pilot_scale reagent_cost->pilot_scale safety->pilot_scale solvent->pilot_scale workup_efficiency->pilot_scale purification_method->pilot_scale

Caption: Figure 2. Key Considerations for Scale-Up.

References

Application Notes and Protocols for the Use of 1-(3-Diethylaminopropyl)Piperazine and Structurally Related Amines in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes: Fmoc Deprotection in Solid-Phase Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in SPPS. Its removal is a critical step in the iterative process of peptide chain elongation. This is typically achieved through treatment with a secondary amine base.

Introduction to 3-(diethylamino)propylamine (DEAPA) as an Alternative to Piperidine

Traditionally, a 20% solution of piperidine in N,N-dimethylformamide (DMF) is used for Fmoc deprotection. However, due to the toxicity and regulatory restrictions associated with piperidine, safer and more environmentally friendly alternatives are being sought. 3-(diethylamino)propylamine (DEAPA) has emerged as a promising substitute.[1][2]

Key Advantages of DEAPA:

  • Lower Toxicity: DEAPA exhibits lower toxicity compared to piperidine, enhancing laboratory safety.[2]

  • High Efficiency: It has been demonstrated to be a fast and efficient reagent for Fmoc cleavage, with reaction rates comparable to piperidine.[1][2]

  • Environmental Friendliness: Its use contributes to greener chemical processes.[1][2]

  • Versatility: DEAPA can be effectively used in various polar aprotic solvents commonly employed in SPPS, such as DMF and N-methylpyrrolidone (NMP).[1]

Mechanism of Fmoc Cleavage

The cleavage of the Fmoc group by an amine base like DEAPA proceeds via a two-step mechanism:

  • Deprotonation: The amine base abstracts the acidic proton on the C9 position of the fluorene ring.

  • β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the resin-bound peptide and produces dibenzofulvene (DBF).

The amine base also acts as a scavenger for the released dibenzofulvene, forming a stable adduct and preventing side reactions.[2]

Fmoc_Cleavage_Mechanism Fmoc-Peptide-Resin Fmoc-Peptide-Resin Intermediate_Carbanion Intermediate Carbanion Fmoc-Peptide-Resin->Intermediate_Carbanion Deprotonation DEAPA DEAPA (Base) DEAPA->Intermediate_Carbanion DBF_Adduct DBF-DEAPA Adduct DEAPA->DBF_Adduct Free_Amine_Peptide H₂N-Peptide-Resin Intermediate_Carbanion->Free_Amine_Peptide β-Elimination DBF Dibenzofulvene (DBF) Intermediate_Carbanion->DBF DBF->DBF_Adduct Scavenging

Fmoc Cleavage Mechanism with DEAPA
Theoretical Application of 1-(3-Diethylaminopropyl)Piperazine

This compound possesses both a secondary amine within the piperazine ring and a tertiary amine in the diethylaminopropyl chain. The secondary amine makes it a theoretically viable candidate for Fmoc deprotection, as secondary amines are known to be effective for this reaction.[3] Its basicity and steric hindrance would be key factors in determining its reaction kinetics compared to piperidine and DEAPA. Experimental validation would be required to confirm its efficacy and optimize reaction conditions.

Experimental Protocols

The following is a detailed protocol for the use of DEAPA in the Fmoc deprotection step of solid-phase peptide synthesis.

Protocol 1: Fmoc Deprotection using DEAPA Solution

Materials:

  • Fmoc-protected peptide bound to a solid support (resin)

  • 3-(diethylamino)propylamine (DEAPA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM) for washing

  • Disposable solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Solvent Removal: Drain the DMF from the synthesis vessel.

  • Preparation of Deprotection Solution: Prepare a 10-20% (v/v) solution of DEAPA in DMF. A 10% solution is often preferred.[1]

  • Deprotection Reaction:

    • Add the DEAPA solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 5-15 minutes. The reaction time can be optimized based on the specific amino acid sequence.

    • Drain the deprotection solution.

    • Repeat the addition of fresh DEAPA solution and agitation for another 5-15 minutes to ensure complete deprotection.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Wash the resin with DCM (2-3 times) to remove residual DMF.

    • Wash again with DMF (2-3 times) to prepare for the subsequent coupling step.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.

SPPS_Workflow cluster_deprotection Fmoc Deprotection Step cluster_next_steps Peptide Elongation Cycle Swell_Resin 1. Swell Fmoc-Peptide-Resin in DMF Add_DEAPA 2. Add DEAPA Solution (e.g., 10% in DMF) Swell_Resin->Add_DEAPA Agitate 3. Agitate for 5-15 min Add_DEAPA->Agitate Drain_and_Repeat 4. Drain and Repeat Agitate->Drain_and_Repeat Wash_DMF_DCM 5. Wash with DMF and DCM Drain_and_Repeat->Wash_DMF_DCM Kaiser_Test Confirmation (Kaiser Test) Wash_DMF_DCM->Kaiser_Test Optional Amino_Acid_Coupling Next Amino Acid Coupling Wash_DMF_DCM->Amino_Acid_Coupling Amino_Acid_Coupling->Swell_Resin Repeat Cycle Final_Cleavage Final Cleavage from Resin Amino_Acid_Coupling->Final_Cleavage After Last AA

Workflow for Fmoc Deprotection in SPPS

Data Presentation

The following table summarizes a comparison of reaction rates for Fmoc deprotection using DEAPA and piperidine under different conditions.

ReagentConcentration (%)SolventRelative Reaction RateReference
DEAPA 10DMFComparable to Piperidine[1][2]
DEAPA 20DMFComparable to Piperidine[2]
DEAPA 10NBPComparable to Piperidine[1][2]
DEAPA 20NBPComparable to Piperidine[2]
Piperidine10DMFStandard[2]
Piperidine20DMFStandard[1][2]
Piperidine10NBPStandard[2]
Piperidine20NBPStandard[2]

NBP: N-butylpyrrolidone

References

Troubleshooting & Optimization

overcoming solubility issues with 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 1-(3-Diethylaminopropyl)Piperazine (CAS: 22764-55-2).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I'm having trouble dissolving the compound in a neutral aqueous buffer. What could be the issue?

The most likely issue is pH. This compound has multiple amine groups, making it a basic compound. In neutral or basic aqueous solutions, the molecule will be predominantly in its free base form, which is less polar and thus less soluble in water. To achieve significant aqueous solubility, the pH of the solvent should be lowered to protonate the amine groups, forming a more soluble salt.

Q3: How does pH adjustment help with solubility?

Adjusting the pH to an acidic range (e.g., pH < 6) will convert the basic nitrogen atoms in the piperazine and diethylaminopropyl moieties into their corresponding cationic ammonium salts. This protonation increases the polarity of the molecule, thereby significantly enhancing its solubility in polar solvents like water. This is a widely used method for increasing the aqueous solubility of basic compounds.[5]

Q4: What are the recommended starting solvents for preparing a stock solution?

For preparing a high-concentration stock solution, using a water-miscible organic solvent is recommended.[5] Common choices include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

These solvents can typically dissolve hydrophobic compounds at high concentrations.[5] When diluting the stock solution into an aqueous buffer for an experiment, ensure the final concentration of the organic solvent is low (e.g., <0.5% for DMSO) to avoid affecting biological assays.[5]

Q5: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous assay buffer. What should I do?

This is a common occurrence known as precipitation upon dilution, which happens when the compound's solubility limit in the final aqueous buffer is exceeded. Here are some troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility in the assay buffer. Try working with a lower final concentration.

  • Adjust Buffer pH: If your experiment allows, lower the pH of the aqueous buffer to increase the compound's solubility.

  • Use a Stepwise Dilution: Instead of diluting directly from a 100% DMSO stock, perform an intermediate dilution in a mixture of buffer and an organic co-solvent before the final dilution into the assay medium.[6]

Solubility Data

As quantitative data is limited, this table provides an expected qualitative solubility profile based on the chemical properties of piperazine derivatives. Experimental verification is highly recommended.

Solvent SystemExpected SolubilityRationale / Notes
Aqueous Buffer (pH < 6.0)HighThe compound is a weak base and will form a soluble salt at acidic pH.
Deionized Water (unbuffered)Moderate to LowSolubility is limited by the non-polar alkyl groups. The solution will likely be basic.
Aqueous Buffer (pH ≥ 7.4)LowThe compound exists primarily in its less soluble free base form.
DMSOHighA common water-miscible organic solvent suitable for stock solutions.[5]
EthanolHighA polar protic solvent expected to readily dissolve the compound.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound is immiscible or forms an oily layer in water. The compound is in its free base form, which has limited aqueous solubility.1. Add a small amount of acid (e.g., HCl, citric acid) dropwise to lower the pH and form a soluble salt. 2. Alternatively, first dissolve the compound in a minimal amount of a water-miscible organic co-solvent like ethanol or DMSO before adding it to the aqueous phase.[5]
Solution is cloudy or a precipitate forms over time. The concentration is above the thermodynamic or kinetic solubility limit in the chosen solvent system.1. Determine the kinetic solubility in your specific assay medium to find the maximum workable concentration.[5] 2. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. 3. Consider advanced formulation strategies like using cyclodextrins to form inclusion complexes that enhance solubility.[5][6]
Inconsistent results between experiments. Precipitation of the compound may be occurring, leading to variable effective concentrations.1. Visually inspect all solutions, especially after dilution, for any signs of precipitation. 2. Always prepare fresh dilutions from a clear, validated stock solution for each experiment. 3. Validate the solubility and stability of the compound under your specific experimental conditions (buffer, temperature, time).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Methodology:

  • Tare a clean, dry glass vial on the analytical balance.

  • Add the target amount of this compound (a liquid) to the vial using a calibrated pipette.[4] Record the exact weight.

  • Calculate the volume of DMSO required to achieve the desired molar concentration.

  • Add approximately 90% of the calculated DMSO volume to the vial.

  • Cap the vial securely and vortex until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, add the remaining DMSO to reach the final target volume.

  • Mix thoroughly. Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of Aqueous Solubility via Saturation Shake-Flask Method

Objective: To determine the thermodynamic solubility of the compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator set to a constant temperature

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.[6] Ensure enough compound is added so that undissolved material is clearly visible.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[6]

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant, avoiding any solid particles. Immediately filter the sample through a chemically inert 0.22 µm syringe filter to remove any remaining undissolved compound.[6]

  • Quantification: Accurately dilute the clear filtrate with the appropriate mobile phase or solvent and analyze the concentration using a validated analytical method (e.g., HPLC).

  • Reporting: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at the tested temperature.[6] Express the result in units such as mg/mL or µM.

Visualizations

G start Solubility Issue Encountered check_ph Is the solvent an aqueous buffer? start->check_ph use_cosolvent Dissolve in minimal DMSO or Ethanol first check_ph->use_cosolvent No (Organic Solvent) is_ph_low Is pH acidic (e.g., < 6)? check_ph->is_ph_low Yes check_conc Is concentration too high? use_cosolvent->check_conc adjust_ph Adjust pH to < 6 with dilute acid (e.g., HCl) is_ph_low->adjust_ph No is_ph_low->check_conc Yes adjust_ph->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes advanced Consider advanced methods: - Nanosuspension - Cyclodextrin Complexation check_conc->advanced No, still issues success Solution Clear lower_conc->success advanced->success

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Low pH (Acidic Environment) B + H+ B + H+ equilibrium <=> BH+ BH+ protonated Protonated Salt (BH+) (Conjugate Acid) BH+->protonated free_base Free Base (B) This compound free_base->B + H+ sol_low Low Aqueous Solubility free_base->sol_low sol_high High Aqueous Solubility protonated->sol_high

Caption: Effect of pH on the solubility of a basic compound.

References

Technical Support Center: Purification of 1-(3-Diethylaminopropyl)piperazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-(3-Diethylaminopropyl)piperazine and its reaction products. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and its derivatives?

A1: The primary challenges stem from the physicochemical properties of the molecule. Due to the presence of three nitrogen atoms, the compound is highly polar and basic.[1] This leads to several potential issues:

  • High Water Solubility: Makes extraction from aqueous media difficult.

  • Hygroscopicity: The compound readily absorbs moisture from the air, which can complicate handling and accurate measurements.[1]

  • Interaction with Silica Gel: The basic nature of the amine groups leads to strong interactions with acidic silica gel during column chromatography, often resulting in poor separation and tailing of peaks.[2]

  • Formation of Salts and Hydrates: Piperazine derivatives can easily form salts and hydrates, which can be either beneficial for purification or a complication.[1]

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Impurities will depend on the synthetic route, but common contaminants may include:

  • Unreacted Starting Materials: Such as piperazine and the 3-(diethylamino)propyl halide or other alkylating agents.

  • Over-alkylated Byproducts: For example, piperazine alkylated at both nitrogen atoms.

  • Primary and Secondary Amines: These can be impurities in the starting materials or formed as byproducts.[3][4]

  • Residual Solvents: Solvents used in the reaction or workup.

Q3: Is distillation a suitable purification method for this compound?

A3: Yes, vacuum distillation can be an effective method for purifying this compound, which is a liquid at room temperature.[5] The boiling point is reported to be 92-94 °C at 2 mmHg.[5] This technique is particularly useful for removing non-volatile impurities. For successful distillation, a good vacuum system is essential to avoid thermal degradation of the compound at higher temperatures.

Q4: How can I improve the separation of my product during column chromatography on silica gel?

A4: To mitigate the issues of strong binding and peak tailing on standard silica gel, several strategies can be employed:

  • Use of a Competing Amine: Adding a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase can help to saturate the acidic silanol groups on the silica surface, leading to better elution of the basic product.[2]

  • Amine-Functionalized Silica: Using an amine-treated stationary phase can provide excellent separation for basic compounds without the need for mobile phase modifiers.[2]

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic amines.[3][4]

Q5: Can I use crystallization to purify my product?

A5: While this compound is a liquid, it can be converted to a solid salt, which can then be purified by crystallization. This is a highly effective method for removing impurities that do not form salts under the same conditions.[1] Common acids used for salt formation include hydrochloric acid, acetic acid, and sulfuric acid.[6] The choice of acid and crystallization solvent is critical and may require some screening to find the optimal conditions.

Troubleshooting Guides

Issue 1: Low recovery of the product after aqueous workup and extraction.
Potential Cause Troubleshooting Step
Product is protonated and remains in the aqueous layer. During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) by adding a base like sodium hydroxide (NaOH) to deprotonate the amine and drive it into the organic layer.[7]
Product has significant water solubility even in its free base form. Use a more polar organic solvent for extraction, such as dichloromethane or chloroform. Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent. "Salting out" by adding sodium chloride (NaCl) to the aqueous layer can also decrease the product's aqueous solubility.[7]
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Let the mixture stand for a longer period. Filtration through a pad of celite can also be effective.
Issue 2: Product streaks or does not elute from a silica gel column.
Potential Cause Troubleshooting Step
Strong interaction between the basic product and acidic silica gel. Add 0.1-1% triethylamine or ammonia in methanol to your eluent system.[2]
Inappropriate solvent system. Increase the polarity of the mobile phase. A common gradient for such compounds is from hexane/ethyl acetate to ethyl acetate/methanol.
Silica gel is too acidic. Switch to a different stationary phase such as neutral or basic alumina, or use an amine-functionalized silica column.[2][3][4]
Issue 3: The purified product is an oil but should be a solid, or it is not crystallizing.
Potential Cause Troubleshooting Step
The free base of the product is an oil at room temperature. Consider converting the product to a salt (e.g., hydrochloride, acetate) to induce crystallization.[1]
Residual solvent is preventing crystallization. Ensure all solvents are thoroughly removed under high vacuum.
Impurities are inhibiting crystallization. The product may require further purification by another method, such as column chromatography or distillation, before attempting crystallization again.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure (e.g., 92-94 °C at 2 mmHg).[5]

  • Characterization: Confirm the purity of the collected fraction using analytical techniques such as GC-MS or NMR.

Protocol 2: Column Chromatography with a Modified Mobile Phase
  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity. A typical mobile phase system for this type of compound would be a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate. Crucially, add 0.5% triethylamine to all mobile phase compositions.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Salt Formation and Crystallization
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as acetone or isopropanol.[1]

  • Acid Addition: Slowly add a stoichiometric amount of a solution of the desired acid (e.g., concentrated HCl in isopropanol or glacial acetic acid) to the stirred solution of the amine.[8]

  • Crystallization: The salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified salt under vacuum.

  • Regeneration of Free Base (Optional): If the free base is required, dissolve the salt in water, basify the solution with NaOH, and extract the product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude_product Crude Reaction Product aqueous_workup Aqueous Workup (Basify & Extract) crude_product->aqueous_workup distillation Vacuum Distillation aqueous_workup->distillation chromatography Column Chromatography aqueous_workup->chromatography crystallization Salt Formation & Crystallization aqueous_workup->crystallization pure_product Pure Product distillation->pure_product chromatography->pure_product crystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Poor Separation in Silica Gel Chromatography check_solvent Increase Mobile Phase Polarity start->check_solvent add_amine Add Triethylamine to Mobile Phase start->add_amine change_stationary_phase Switch to Alumina or Amine-Functionalized Silica start->change_stationary_phase success Successful Separation check_solvent->success add_amine->success change_stationary_phase->success

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Synthesis of 1-(3-Diethylaminopropyl)Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in the synthesis of 1-(3-Diethylaminopropyl)Piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound derivatives?

A1: The two most common and effective methods are direct N-alkylation and reductive amination.[1]

  • Direct N-Alkylation: This is a straightforward approach involving the reaction of piperazine (or a derivative) with an alkylating agent like 1-chloro-3-diethylaminopropane in the presence of a base.[1]

  • Reductive Amination: This one-pot process involves reacting piperazine with 3-diethylaminopropanal. An iminium ion intermediate is formed and subsequently reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the final product.[1] This method is particularly useful for avoiding the formation of quaternary ammonium salts.[1][2]

Q2: How can I achieve selective mono-alkylation on the piperazine ring and avoid the formation of the 1,4-di-substituted byproduct?

A2: Achieving mono-alkylation is a primary challenge due to the two reactive nitrogen atoms in the piperazine core.[1] Key strategies to favor the desired mono-substituted product include:

  • Use of a Protecting Group: This is the most reliable method.[3] By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), alkylation is directed specifically to the unprotected nitrogen. The Boc group can be easily removed later.[1][2]

  • Control Stoichiometry: Using a significant excess of piperazine (5-10 fold) relative to the alkylating agent can statistically favor mono-alkylation.[3] However, this can make purification more challenging due to the need to remove large amounts of unreacted piperazine.[4]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1][3]

Q3: What are the recommended starting materials for introducing the '3-Diethylaminopropyl' group?

A3: The choice of reagent depends on the synthetic route:

  • For Direct N-Alkylation: 1-chloro-3-diethylaminopropane or 1-bromo-3-diethylaminopropane are suitable alkyl halides.

  • For Reductive Amination: 3-diethylaminopropanal is the required aldehyde.

Q4: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine derivative?

A4: A stepwise approach is the most dependable method.[3] First, introduce one substituent onto the piperazine ring, typically using a protecting group strategy to ensure mono-substitution.[3] After purification of the mono-substituted intermediate, the protecting group is removed, and the second, different substituent can be introduced at the other nitrogen atom.[3]

Troubleshooting Guide

This guide addresses specific issues encountered during experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Monitor reaction progress via TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[5][6]
Suboptimal Base In direct alkylation, a weak or wet base can be ineffective. Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (at least 1.5-2.0 equivalents).[1]
Poor Reagent Solubility Reagents may not be fully dissolved in the chosen solvent. Switch to a more suitable solvent. Polar aprotic solvents like DMF or Acetonitrile (MeCN) are often effective.[1] For some reactions, t-butanol can also be considered.[7]
Low Reaction Temperature Many N-alkylation reactions require heat to proceed efficiently. Increase the reaction temperature , for example, to 60-80 °C, and monitor for product formation and potential degradation.[1]
Degradation of Reagents The alkylating agent or piperazine derivative may be unstable under the reaction conditions. Ensure reagents are pure and consider if a milder approach, like reductive amination, is more appropriate.

Issue 2: Significant Formation of 1,4-Di-alkylated Byproduct

Potential Cause Troubleshooting Steps & Recommendations
Incorrect Stoichiometry Using a 1:1 ratio of piperazine to the alkylating agent strongly favors di-substitution. Use a 5-10 fold excess of piperazine to increase the statistical likelihood of mono-alkylation.[3]
High Reactivity The mono-substituted product is often more nucleophilic than piperazine itself, leading to a rapid second alkylation. Add the alkylating agent slowly and consider running the reaction at a lower temperature to control the rate.[3]
Unprotected Piperazine Direct alkylation of unprotected piperazine is difficult to control. For optimal selectivity and higher yields of the mono-alkylated product, use a mono-protected piperazine such as N-Boc-piperazine.[1][2]

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Steps & Recommendations
Similar Polarity of Products The desired mono-alkylated product and the di-alkylated byproduct may have similar polarities, making separation by column chromatography difficult. Optimize chromatography conditions (e.g., solvent gradient, choice of stationary phase).
Excess Piperazine Removal When using a large excess of piperazine, its removal can be challenging. Perform an acid-base extraction. The basic piperazine products can be extracted into an acidic aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[3]
Product is a Viscous Oil The final product may not crystallize easily.[8] If the product is an oil, purification will rely on chromatography. If a solid is desired for easier handling, attempt to form a salt (e.g., hydrochloride salt), which is often a crystalline solid and easier to purify by recrystallization.[8]

Synthetic Pathways and Troubleshooting Workflow

Synthetic_Pathways Synthetic Pathways for 1-Substituted Piperazines cluster_0 Route A: Direct Alkylation (Control is Challenging) cluster_1 Route B: Protecting Group Strategy (Recommended for High Yield) P1 Piperazine Prod_Mix Product Mixture: - Mono-substituted (desired) - Di-substituted (byproduct) P1->Prod_Mix Base (K₂CO₃) Solvent (MeCN) Heat R1 1-Chloro-3-diethylaminopropane R1->Prod_Mix P2 Piperazine BocPip N-Boc-piperazine P2->BocPip DCM Boc Boc₂O Boc->BocPip Boc_Prod N-Boc Protected Product BocPip->Boc_Prod Base (K₂CO₃) Solvent (MeCN) R2 1-Chloro-3-diethylaminopropane R2->Boc_Prod Final_Prod Final Mono-substituted Product Boc_Prod->Final_Prod Deprotection (e.g., TFA)

Caption: Comparison of direct vs. protected synthetic routes.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Reaction Reaction Complete? (Monitor by TLC/LC-MS) Start->Check_Reaction Check_Byproducts Major Byproducts Formed? Check_Reaction->Check_Byproducts Yes Incomplete_Sol Action: - Increase reaction time - Increase temperature - Check base/solvent Check_Reaction->Incomplete_Sol No Di_Sub Di-substitution Byproduct? Check_Byproducts->Di_Sub Yes Purification_Issue Problem is likely work-up/purification loss. Review extraction and chromatography steps. Check_Byproducts->Purification_Issue No Other_Byproducts Other Impurities/ Decomposition? Di_Sub->Other_Byproducts No Di_Sub_Sol Action: - Use N-Boc-piperazine - Use excess piperazine - Add alkylating agent slowly Di_Sub->Di_Sub_Sol Yes Other_Sol Action: - Lower temperature - Use milder conditions (e.g., Reductive Amination) - Purify reagents Other_Byproducts->Other_Sol Yes Other_Byproducts->Purification_Issue No End Yield Improved Incomplete_Sol->End Di_Sub_Sol->End Other_Sol->End

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Mono-N-alkylation using N-Boc-piperazine (Recommended)

This protocol describes a general and reliable procedure for the synthesis of mono-alkylated piperazine derivatives.

  • Materials:

    • N-Boc-piperazine (1.0 eq)

    • 1-Chloro-3-diethylaminopropane (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Alkylation: To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile to create a suspension and stir.

    • Slowly add 1-chloro-3-diethylaminopropane (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to 60-80 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

    • Once complete, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

    • Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM).

    • Add Trifluoroacetic Acid (TFA) (typically 2-4 equivalents) and stir at room temperature for 1-4 hours, monitoring by TLC.

    • Once deprotection is complete, concentrate the mixture under reduced pressure.

    • Perform an aqueous work-up with a base (e.g., NaOH or NaHCO₃ solution) to neutralize the acid and extract the final product into an organic solvent (e.g., DCM or EtOAc).

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the final this compound derivative.

Protocol 2: Reductive Amination

This protocol is an alternative that avoids harsh alkylating agents and the formation of quaternary salts.[1]

  • Materials:

    • Piperazine (or a mono-protected version for selectivity) (1.0 eq)

    • 3-diethylaminopropanal (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Procedure:

    • Dissolve the piperazine starting material and 3-diethylaminopropanal in DCM or DCE in a reaction flask under an inert atmosphere (e.g., Argon or Nitrogen).[8]

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. The reaction can be mildly exothermic.

    • Allow the reaction to stir overnight at room temperature. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography to isolate the desired product.

References

Technical Support Center: Alkylation of 1-(3-Diethylaminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning side reactions during the alkylation of 1-(3-Diethylaminopropyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products when alkylating this compound?

The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1][2] Since the starting material contains two tertiary amine groups (one on the piperazine ring after the initial desired alkylation, and one on the diethylaminopropyl side chain), both are susceptible to a second alkylation event. This results in highly water-soluble byproducts that can complicate purification.[1][2]

Q2: My reaction mixture shows a low yield of the desired product, and during work-up, a significant portion of the product remains in the aqueous layer. What is the likely cause?

This is a classic sign of quaternary ammonium salt formation.[2][3] These salts are ionic and therefore exhibit high water solubility. The desired mono-alkylated product, being a tertiary amine, can be extracted into an organic solvent after basifying the aqueous layer, but the quaternary salt will remain in the aqueous phase.[4]

Q3: How can I minimize the formation of quaternary ammonium salt byproducts?

Several strategies can be employed to suppress over-alkylation:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the piperazine derivative to the alkylating agent. An excess of the alkylating agent significantly increases the likelihood of a second alkylation event.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature helps maintain a low concentration of the electrophile, reducing the chance of over-alkylation.[4][5]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity for the desired mono-alkylation product.[4]

  • Reductive Amination: If applicable, using reductive amination (reacting with an aldehyde or ketone followed by a reducing agent) instead of direct alkylation with an alkyl halide can prevent the formation of quaternary ammonium salts.[2][4]

Q4: I have identified an unexpected alkene byproduct in my crude product analysis. What could be its origin?

The presence of an alkene, particularly a less-substituted one, may indicate that a Hofmann elimination reaction has occurred.[6][7] This can happen if a quaternary ammonium salt byproduct, which has a beta-hydrogen relative to the quaternary nitrogen, is subjected to basic conditions and heat during the reaction or work-up.[8] The quaternary ammonium salt acts as a leaving group.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Formation of Quaternary Salt: Over-alkylation leads to a water-soluble byproduct, reducing the isolable yield of the target compound.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[4] 3. Poor Reagent Purity: Impure or wet reagents and solvents can introduce side reactions or inhibit the primary reaction.[4]1. Add the alkylating agent slowly and maintain a 1:1 stoichiometry.[5] Lower the reaction temperature.[4] 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base).[5] 3. Use high-purity, anhydrous reagents and solvents.[4]
Product is Highly Water-Soluble / Difficult to Extract 1. Quaternary Salt Formation: The primary cause is the formation of ionic quaternary ammonium salts.[2] 2. Protonation of Product: The desired tertiary amine product may be protonated, forming a salt that is soluble in the aqueous layer.[3]1. See solutions for minimizing quaternary salt formation above. 2. During work-up, ensure the aqueous layer is sufficiently basic (pH 9.5-12) to deprotonate the desired product before extraction with an organic solvent.[4]
Formation of Multiple Byproducts 1. Over-alkylation (Quaternization): Reaction with the alkylating agent at both the piperazine nitrogen and the diethylamino nitrogen. 2. Hofmann Elimination: Degradation of the quaternary salt byproduct under basic/thermal conditions.[7] 3. Decomposition: The alkylating agent or product may be unstable under the reaction conditions.[4]1. Employ strategies to prevent over-alkylation (slow addition, controlled stoichiometry).[4] 2. Use milder bases and avoid excessive heating during the reaction and work-up. 3. Lower the reaction temperature and monitor progress closely to stop the reaction once the starting material is consumed.[4]

Visualizations

Reaction and Side Reaction Pathway

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction A This compound B Desired Mono-alkylated Product (Tertiary Amine) A->B + R-X C Quaternary Ammonium Salt (Water-Soluble Byproduct) B->C + R-X (Over-alkylation) AlkylatingAgent Alkylating Agent (R-X) D Hofmann Elimination Products (Alkene + Tertiary Amine) C->D [BaseHeat] BaseHeat Base / Heat

Caption: Primary alkylation pathway and common side reactions.

Troubleshooting Workflow

troubleshooting_workflow decision decision solution solution start Alkylation Reaction Complete check_yield Low Yield or Extraction Issues? start->check_yield check_purity Crude Product Pure? check_yield->check_purity No solution_quaternization Likely Quaternization. 1. Control Stoichiometry (1:1). 2. Add Alkylating Agent Slowly. 3. Lower Reaction Temperature. check_yield->solution_quaternization Yes success Purify Product check_purity->success Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_purity->analyze_byproducts No decision_byproduct_type Byproduct ID? analyze_byproducts->decision_byproduct_type decision_byproduct_type->solution_quaternization Quaternary Salt solution_hofmann Hofmann Elimination Occurred. Use Milder Base. Avoid High Temperatures. decision_byproduct_type->solution_hofmann Alkene

References

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(3-Diethylaminopropyl)Piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-alkylated Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the N-alkylation of piperazine can arise from several factors, including side reactions, incomplete conversion, or suboptimal reaction conditions.[1][2]

    • Di-alkylation: The presence of two reactive nitrogen atoms in piperazine can lead to the formation of a 1,4-disubstituted byproduct.[2] To favor mono-alkylation, consider the following strategies:

      • Control Stoichiometry: Use an excess of piperazine relative to the alkylating agent (3-diethylaminopropyl chloride).[1][3] A 2-3 fold excess of piperazine is a good starting point.[3]

      • Slow Addition of Alkylating Agent: Adding the 3-diethylaminopropyl chloride dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

      • Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to ensure mono-alkylation. The protecting group blocks one nitrogen, directing the alkylation to the other. The Boc group can be removed in a subsequent step.[1][3]

      • In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one of the amine groups.[2][4]

    • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base and solvent can negatively impact the yield.[2]

      • Base Selection: A base is necessary to neutralize the hydrogen halide formed during the reaction. Weaker bases like sodium bicarbonate or potassium carbonate are often preferred to minimize side reactions.[2][5] Ensure at least 1.5-2.0 equivalents of base are used if you are not using a large excess of piperazine as the base.[1]

      • Solvent Choice: The solvent should be chosen to ensure the solubility of all reactants. Ethanol is a common choice.[3][5] For poorly soluble reagents, a more polar aprotic solvent like DMF might be beneficial.[1]

      • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition.[3][5] However, if side reactions are an issue, lowering the temperature and extending the reaction time may be necessary.[1]

Issue 2: Formation of Significant Amounts of Di-alkylated Byproduct

  • Question: I am observing a significant amount of the 1,4-bis(3-diethylaminopropyl)piperazine byproduct. How can I minimize its formation?

  • Answer: The formation of the di-alkylated byproduct is a common challenge. Here are targeted strategies to suppress it:

    • Stoichiometric Control: The most straightforward approach is to use a significant excess of piperazine. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[1][3]

    • Use of Mono-Protected Piperazine: This is the most effective method for preventing di-alkylation. By protecting one of the piperazine nitrogens with a group like Boc (tert-butoxycarbonyl), you ensure that alkylation can only occur at the unprotected nitrogen.[1][3]

    • Slow Reagent Addition: Adding the 3-diethylaminopropyl chloride slowly to a heated solution of excess piperazine can help to minimize the local concentration of the alkylating agent, thus reducing the chance of a second alkylation on the already substituted piperazine.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the this compound from the reaction mixture. What are the best approaches?

  • Answer: Purification can be challenging due to the presence of unreacted piperazine, the di-alkylated byproduct, and salts.

    • Initial Work-up: After the reaction, the mixture is typically cooled, and the inorganic salts (e.g., sodium chloride) are filtered off. The solvent is then removed under reduced pressure.[5]

    • Extraction: The crude product can be partitioned between an organic solvent (like dichloromethane or chloroform) and water. To ensure the product is in its free base form and soluble in the organic layer, the aqueous layer may need to be basified with a base like sodium hydroxide or sodium carbonate to a pH of 9.5-12.[1][2] This is particularly important if the product has formed a salt.

    • Distillation: The target compound, this compound, is a liquid and can be purified by vacuum distillation.[5]

    • Column Chromatography: If distillation does not provide sufficient purity, column chromatography can be employed. A common mobile phase for separating piperazine derivatives is a mixture of dichloromethane and methanol.[2]

    • Recrystallization: If the product can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent can be an effective purification method.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most common method is the direct N-alkylation of piperazine with 3-diethylaminopropyl chloride in the presence of a base.[1] An alternative is reductive amination, which involves reacting piperazine with a suitable aldehyde or ketone, but direct alkylation is often more straightforward for this specific target molecule.[1]

  • Q2: What are the recommended starting ratios of reactants?

    • A2: To favor mono-alkylation, it is recommended to use a molar excess of piperazine. A ratio of 2 to 3 equivalents of piperazine for every 1 equivalent of 3-diethylaminopropyl chloride is a good starting point.[3] The base, such as sodium bicarbonate, should be used in slight excess relative to the alkylating agent.[5]

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[1]

  • Q4: My product seems to be highly water-soluble. How can I effectively extract it?

    • A4: The high water solubility is likely due to the protonation of the nitrogen atoms, forming a salt. To extract the product into an organic solvent, the aqueous layer must be made basic by adding a base like sodium hydroxide or sodium carbonate to deprotonate the product, converting it to its more organic-soluble free base form.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine

This protocol is adapted from a similar synthesis of 1-[3-(Dimethylamino)propyl]piperazine.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperazine (e.g., 2.5 equivalents), sodium bicarbonate (e.g., 1.2 equivalents), and a suitable solvent such as ethanol.

  • Addition of Alkylating Agent: While stirring, slowly add 3-diethylaminopropyl chloride (1 equivalent) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours (e.g., 7 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium bicarbonate).

    • Concentrate the filtrate to dryness under reduced pressure.

    • Slurry the residue in dichloromethane and filter to remove any remaining solids.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Mono-N-alkylation using a Boc-Protecting Group

This protocol involves the use of N-Boc-piperazine to ensure mono-alkylation.[3]

  • Alkylation:

    • Dissolve 1-Boc-piperazine (1 equivalent) in a suitable solvent like acetone or THF.

    • Add a base such as potassium carbonate (e.g., 1.25 equivalents).

    • Add 3-diethylaminopropyl chloride (1 equivalent).

    • Reflux the mixture until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude N-(3-Diethylaminopropyl)-N'-Boc-piperazine can be purified by column chromatography if necessary.

  • Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

    • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Follow appropriate work-up procedures to isolate the final product, which may involve neutralization and extraction.

Quantitative Data Summary

ParameterCondition ACondition BCondition COutcomeReference
Piperazine : Alkyl Halide Ratio 1.2 : 13 : 11:1 (with Boc-protection)Higher excess of piperazine or use of protecting group minimizes di-alkylation.[1][3][5]
Base NaHCO₃K₂CO₃Et₃NAll are effective; choice can depend on solvent and temperature. Weaker bases may reduce side reactions.[1][5]
Solvent EthanolAcetonitrileDMFEthanol is common for direct alkylation. DMF can be used for less soluble reagents.[1][3][5]
Temperature RefluxRoom Temperature60-80 °CHigher temperatures increase reaction rate but may also increase byproduct formation.[1][5]

Visualizations

experimental_workflow_direct_alkylation cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification piperazine Piperazine (excess) reflux Heat to Reflux (Monitor by TLC/LC-MS) piperazine->reflux alkyl_halide 3-Diethylaminopropyl Chloride alkyl_halide->reflux base Base (e.g., NaHCO₃) base->reflux solvent Solvent (e.g., Ethanol) solvent->reflux cool_filter Cool & Filter Salts reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Liquid-Liquid Extraction concentrate->extract distillation Vacuum Distillation extract->distillation product Pure 1-(3-Diethylaminopropyl) Piperazine distillation->product

Caption: Workflow for Direct N-Alkylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Mono-alkylated Product cause1 Di-alkylation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions/ Decomposition start->cause3 sol1a Increase Piperazine Excess cause1->sol1a sol1b Slow Alkyl Halide Addition cause1->sol1b sol1c Use Boc-Protected Piperazine cause1->sol1c sol2a Increase Temperature or Time cause2->sol2a sol2b Optimize Base/ Solvent cause2->sol2b sol3a Lower Temperature cause3->sol3a sol3b Use Milder Base cause3->sol3b

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1-(3-Diethylaminopropyl)piperazine. The information is presented in a question-and-answer format to address common issues encountered during this N-alkylation reaction.

Troubleshooting Guide

Issue: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of piperazine are a common issue and can stem from several factors. Here are the primary causes and their solutions:

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, consider heating the mixture. A common approach for a similar synthesis is to reflux the reactants in ethanol for several hours.[2] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to avoid decomposition of the product.[1]

  • Poor Solubility of Reagents: If your reagents are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a more polar aprotic solvent such as Dimethylformamide (DMF) to ensure all components are in solution.[1]

  • Insufficient Base: A base is necessary to neutralize the acid formed during the reaction. Without a sufficient amount of a suitable base, the piperazine starting material can become protonated, reducing its nucleophilicity. Ensure you are using an adequate amount of a base like sodium bicarbonate or potassium carbonate.[1][2]

  • Inactive Alkylating Agent: The alkylating agent, likely 3-diethylaminopropyl chloride or bromide, can degrade over time. Ensure you are using a high-purity, fresh reagent.

Issue: Formation of Significant Amounts of Byproducts

Question: My final product is contaminated with significant impurities, particularly a higher molecular weight species. What is this byproduct and how can I prevent its formation?

Answer:

The most common byproduct in the mono-alkylation of piperazine is the di-alkylated product, where the alkylating agent has reacted with both nitrogen atoms of the piperazine ring. Another possibility is the formation of a quaternary ammonium salt from over-alkylation on the same nitrogen.[3]

Here are strategies to favor the desired mono-alkylation:

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent is a key strategy to statistically favor mono-alkylation.[1] A molar ratio of 2.5 to 3 equivalents of piperazine to 1 equivalent of the alkylating agent is a good starting point.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which reduces the likelihood of a second alkylation event.[1]

  • Use of a Protecting Group: The most reliable method to achieve mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the alkylation to the other. The Boc group can then be removed in a subsequent step.[1][3]

  • Choice of Base: While a strong base can accelerate the reaction, it can also deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation. Using a milder base like sodium bicarbonate or potassium carbonate can help to minimize the formation of the di-substituted byproduct.

StrategyRationaleRecommended Action
Excess Piperazine Statistically favors the reaction of the alkylating agent with the more abundant unsubstituted piperazine.Use a 2.5 to 3-fold molar excess of piperazine relative to the alkylating agent.
Slow Addition Maintains a low concentration of the electrophile, reducing the chance of di-alkylation.Add the alkylating agent dropwise to the reaction mixture over a period of time.
Protecting Group Chemically blocks one nitrogen atom, ensuring mono-alkylation.Use N-Boc-piperazine as the starting material, followed by deprotection after alkylation.
Weaker Base Minimizes the deprotonation of the mono-alkylated product, reducing its reactivity towards further alkylation.Use bases like sodium bicarbonate or potassium carbonate instead of strong bases.

Issue: Difficulty in Product Purification

Question: I am having trouble isolating pure this compound from the reaction mixture. The product seems to be water-soluble, and column chromatography is not giving good separation. What are the best purification methods?

Answer:

The purification of N-alkylated piperazines can be challenging due to their basic nature and potential water solubility.

  • Extraction: The product is likely to be protonated and therefore water-soluble, especially after an acidic workup. To extract it into an organic solvent, the aqueous layer must be basified to a high pH (typically 9.5-12) with a base like sodium hydroxide or potassium carbonate. This will deprotonate the piperazine nitrogens and make the product more soluble in organic solvents like dichloromethane or ethyl acetate.

  • Column Chromatography: If you are using silica gel chromatography, the basic nature of the product can cause it to streak or adhere strongly to the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.

  • Distillation: this compound is a liquid and can be purified by vacuum distillation. The boiling point is reported to be 92-94°C at 2 mmHg.[4] This is often a very effective method for removing non-volatile impurities and the di-alkylated byproduct.

  • Purification via Salt Formation: Another strategy is to precipitate the product as a salt. For instance, piperazine can be precipitated from an acetone solution by the addition of acetic acid to form piperazine diacetate.[5] This salt can then be isolated and the free base regenerated.

Experimental Protocols

General Protocol for the Synthesis of this compound (adapted from a similar synthesis[2])

Materials:

  • Piperazine (anhydrous)

  • 3-Diethylaminopropyl chloride hydrochloride (or the corresponding bromide)

  • Sodium bicarbonate (or potassium carbonate)

  • Ethanol (or another suitable solvent like DMF)

  • Dichloromethane (for extraction)

  • Sodium sulfate (or magnesium sulfate, for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a 2.5 to 3-fold molar excess of piperazine and a slight molar excess of sodium bicarbonate relative to the alkylating agent in ethanol.

  • Slowly add a solution of 3-diethylaminopropyl chloride hydrochloride in ethanol to the stirred piperazine mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 7 hours, but monitor by TLC for completion).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Slurry the residue in dichloromethane and filter again to remove any remaining salts.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by vacuum distillation (boiling point approx. 92-94°C at 2 mmHg).[4]

Visualizations

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No low_yield_causes Potential Causes: - Suboptimal Conditions - Poor Reagent Solubility - Insufficient Base - Inactive Alkylating Agent check_yield->low_yield_causes Yes check_purification Purification Issues? check_impurities->check_purification No impurities_causes Potential Causes: - Di-alkylation - Quaternary Salt Formation check_impurities->impurities_causes Yes success Successful Synthesis check_purification->success No purification_causes Potential Causes: - Product is water-soluble (protonated) - Product streaking on silica gel check_purification->purification_causes Yes low_yield_solutions Solutions: - Heat reaction (reflux) - Monitor with TLC/LC-MS - Use polar aprotic solvent (DMF) - Ensure sufficient base - Use fresh reagents low_yield_causes->low_yield_solutions low_yield_solutions->start Retry Synthesis impurities_solutions Solutions: - Use excess piperazine - Slow addition of alkylating agent - Use N-Boc-piperazine - Use a weaker base (NaHCO3) impurities_causes->impurities_solutions impurities_solutions->start Retry Synthesis purification_solutions Solutions: - Basify aqueous layer (pH 9.5-12) for extraction - Add triethylamine to column eluent - Purify by vacuum distillation - Purify via salt formation purification_causes->purification_solutions purification_solutions->success

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction mechanism for this synthesis?

A1: The synthesis of this compound is a nucleophilic substitution reaction (specifically, an N-alkylation). The secondary amine of the piperazine acts as a nucleophile and attacks the electrophilic carbon of the 3-diethylaminopropyl chloride (or other halide), displacing the halide and forming a new carbon-nitrogen bond.

Q2: Can I use a different base, like triethylamine?

A2: While triethylamine is a common organic base, an inorganic base like sodium bicarbonate or potassium carbonate is often preferred for this type of reaction. These bases are effective at neutralizing the acid byproduct and are easily removed by filtration after the reaction.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Q4: Is it possible to perform this reaction without a solvent?

A4: While some reactions can be run neat (without a solvent), it is generally not recommended for this synthesis. A solvent helps to control the reaction temperature, ensures proper mixing of the reagents, and can improve the selectivity of the reaction. Using a large excess of piperazine can sometimes act as both a reactant and a solvent.

References

stability issues of 1-(3-Diethylaminopropyl)Piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Diethylaminopropyl)Piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing unexpected degradation in an acidic formulation?

A1: this compound, like many piperazine derivatives, can be susceptible to degradation in acidic environments. The molecule contains multiple basic nitrogen atoms which will be protonated at low pH. This protonation can make adjacent bonds susceptible to hydrolysis, leading to the cleavage of the diethylaminopropyl side chain or potential opening of the piperazine ring under harsh conditions (e.g., elevated temperatures and strong acid).[1] Stability is highly pH-dependent.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on its chemical structure, acid-catalyzed hydrolysis is a primary concern. Potential degradation products could include piperazine and 3-(diethylamino)propan-1-ol or related compounds resulting from cleavage of the propyl-piperazine bond. Under more severe stress, further degradation of the piperazine ring could occur.

Q3: How can I monitor the stability of this compound and its potential degradants?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[2] Since the piperazine moiety lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[3][4] Alternatively, methods like HPLC with mass spectrometry (LC-MS) can be used to detect and identify both the parent compound and its degradants without derivatization.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To minimize acid-catalyzed degradation, solutions should be maintained at a neutral or slightly basic pH using a suitable buffer system. If an acidic pH is required for the application, solutions should be prepared fresh and used as quickly as possible. For long-term storage, storing the compound as a solid in a cool, dry, and dark place is recommended.

Q5: My experimental results are inconsistent. Could this be a stability issue?

A5: Yes, inconsistent analytical results are a common sign of compound instability.[1] If the compound degrades in your experimental matrix (e.g., mobile phase, dissolution media), its concentration will change over time, leading to poor reproducibility. It is crucial to establish the stability of the compound under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Acidic Solution

If you observe a rapid decrease in the concentration of this compound when dissolved in an acidic medium, follow this troubleshooting workflow.

G start High degradation observed in acidic solution check_ph Verify pH and Acid Strength Is pH < 4? Is acid > 0.1 M? start->check_ph check_temp Evaluate Temperature Is temperature elevated (>40°C)? check_ph->check_temp No reduce_acid Action: Use weaker acid or higher pH buffer. check_ph->reduce_acid Yes check_time Assess Experiment Duration Is the solution stored for >24h? check_temp->check_time No reduce_temp Action: Conduct experiment at room temperature or below. check_temp->reduce_temp Yes reduce_time Action: Prepare solutions fresh and analyze immediately. check_time->reduce_time Yes end Stability Improved check_time->end No reduce_acid->end reduce_temp->end reduce_time->end

Caption: Troubleshooting workflow for degradation in acidic media.

Issue 2: Appearance of Unknown Peaks in Chromatogram

The appearance of new peaks during HPLC analysis of a stability sample indicates the formation of degradation products.

  • Peak Tracking: Ensure your analytical method can separate the new peaks from the parent compound and any impurities present at time zero. A forced degradation study is essential for developing a truly stability-indicating method.[2]

  • Mass Identification: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical first step in structural elucidation.[1]

  • Plausible Structures: Based on the mass and the structure of the parent compound, propose potential degradation products. For this molecule, look for masses corresponding to piperazine or the cleaved diethylaminopropyl side chain.

  • Confirmation: If possible, confirm the identity of the degradants by synthesizing authentic standards or using advanced techniques like NMR spectroscopy on isolated fractions.

Plausible Degradation Pathway

Under acidic conditions, the tertiary amine of the side chain or one of the piperazine nitrogens is protonated. This makes the molecule more susceptible to nucleophilic attack by water, potentially leading to cleavage of the C-N bond.

G cluster_0 Acid-Catalyzed Hydrolysis parent This compound in Acidic Solution (H₃O⁺) intermediate Protonated Intermediate parent->intermediate Protonation product1 Degradation Product 1: Piperazine intermediate->product1 Hydrolytic Cleavage product2 Degradation Product 2: 3-(diethylamino)propan-1-ol (or related species) intermediate->product2 Hydrolytic Cleavage

Caption: Plausible acid-catalyzed degradation pathway.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study. The goal of such a study is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation pathway is revealed.[5][6]

Stress ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradants Observed (Hypothetical)
0.1 M HCl60812.5%Piperazine, Compound X (m/z consistent with side-chain fragment)
0.1 M HCl80418.2%Piperazine, Compound X, Minor Unknowns
1.0 M HCl60425.1% (over-stressed)Piperazine, Compound X, Secondary Degradants
pH 4.0 Buffer80248.9%Piperazine

Experimental Protocols

Protocol: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting an acid hydrolysis stress study on this compound.[1][5][7]

1. Objective: To investigate the degradation pathway of this compound under acidic conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • Calibrated pH meter

  • Thermostatic water bath or oven

  • Validated HPLC-UV or LC-MS system

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in HPLC-grade water or a suitable co-solvent if solubility is low.

    • Transfer an aliquot of the stock solution into separate flasks for each stress condition.

  • Acid Stress Condition:

    • To one flask, add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by diluting the stock solution with water to the same final concentration.

    • Place the stress sample and a control in a water bath set to 60°C.

  • Time Points:

    • Withdraw aliquots from the stressed sample at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately cool the aliquot to room temperature.

  • Neutralization and Analysis:

    • Neutralize the acidic aliquot by adding an equivalent amount of NaOH (e.g., add 1 mL of 0.1 M NaOH to 1 mL of the 0.1 M HCl sample).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, a time-zero sample, and the control sample by the stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound at each time point relative to the time-zero or control sample.

  • Determine the relative peak areas of any degradation products formed.

  • If using LC-MS, analyze the mass spectra of the new peaks to aid in their identification.

References

Technical Support Center: Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis of piperazine derivatives, with a specific focus on preventing dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of piperazine derivative synthesis?

A1: Dimer formation refers to the di-substitution of the piperazine ring, where two molecules of the electrophile react with both nitrogen atoms of a single piperazine molecule. This is a common side reaction because piperazine has two reactive secondary amine groups.[1] The resulting di-substituted product is often an undesired byproduct that can complicate purification and lower the yield of the intended mono-substituted product.

Q2: Why is my mono-substituted piperazine derivative reacting further to form a di-substituted product?

A2: The initially formed mono-substituted piperazine can sometimes be more nucleophilic than the starting piperazine, which can lead to a second reaction with the electrophile, resulting in the di-substituted product.[1]

Q3: What are the main strategies to avoid the formation of di-substituted piperazine byproducts?

A3: The three primary strategies to favor mono-substitution are:

  • Using a large excess of piperazine: This statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.[1]

  • Using a protecting group: A protecting group, such as tert-butyloxycarbonyl (Boc), can be used to temporarily block one of the nitrogen atoms, allowing for selective mono-substitution on the unprotected nitrogen.[2]

  • In-situ mono-protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt, deactivating one nitrogen and directing substitution to the other.[1]

Troubleshooting Guides

Issue 1: Poor Selectivity Between Mono- and Di-substituted Products in N-Alkylation/N-Acylation

Question: My reaction is producing a significant amount of the di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

Answer: The formation of di-substituted products is the most common side reaction in piperazine chemistry.[1] Several strategies can be employed to favor mono-substitution based on the primary causes outlined below.

Primary Causes & Solutions:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to your electrophile (e.g., alkyl halide or acyl chloride) is likely to produce statistical mixtures.[1]

  • Reaction Conditions: Rapid addition of the electrophile at high concentrations increases the likelihood of di-substitution.[1]

Mitigation Strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the unreacted piperazine over the mono-substituted product.[1]

  • Mono-Boc Protection: This multi-step approach involves protecting one piperazine nitrogen with a Boc group, followed by the reaction with the electrophile, and subsequent deprotection. This method offers high selectivity.[1][2]

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid), a mono-salt is formed. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen. This is a cost-effective, one-pot method.[1]

Data Presentation: Comparison of Mono-substitution Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-substituted YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.[1]Difficult removal of excess piperazine.[1]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.[1]Multi-step process, higher cost.[1]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.[1]May require longer reaction times or activation.[1]

Experimental Protocols

Protocol 1: Mono-substitution using Excess Piperazine
  • Dissolve piperazine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the electrophile (1.0 equivalent) dropwise to the stirred piperazine solution over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove the excess piperazine.[1]

Protocol 2: Synthesis of Mono-Boc-Piperazine and Subsequent N-Acylation

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[1]

Step 2: N-Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.[1]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.[1]

  • Neutralize the reaction mixture and extract the desired mono-acylated piperazine derivative.

Visualizations

Logical Workflow for Troubleshooting Dimer Formation```dot

G start Significant Dimer (Di-substituted) Formation check_ratio Check Molar Ratio (Piperazine:Electrophile) start->check_ratio is_1_to_1 Ratio is 1:1? check_ratio->is_1_to_1 increase_piperazine Increase Piperazine (3-10 equivalents) is_1_to_1->increase_piperazine Yes check_addition Review Addition Procedure is_1_to_1->check_addition No increase_piperazine->check_addition is_rapid Rapid Addition at High Concentration? check_addition->is_rapid slow_addition Use Slow, Dropwise Addition at 0°C is_rapid->slow_addition Yes still_dimer Dimer Still an Issue? is_rapid->still_dimer No slow_addition->still_dimer use_protection Consider Protecting Group (e.g., Boc) still_dimer->use_protection Yes use_protonation Consider In-Situ Mono-Protonation still_dimer->use_protonation Yes end Improved Mono-selectivity still_dimer->end No use_protection->end use_protonation->end

Caption: Workflow for the mono-Boc protection strategy.

References

Technical Support Center: Catalyst Selection for Reactions with 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Diethylaminopropyl)Piperazine. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on this compound is more reactive?

The secondary amine within the piperazine ring is generally more nucleophilic and less sterically hindered than the tertiary amine of the diethylaminopropyl side chain. Therefore, reactions such as N-alkylation, N-arylation, acylation, and reductive amination will predominantly occur at the N-4 position of the piperazine ring.

Q2: What are the key considerations for catalyst selection in reactions with this compound?

The primary considerations for catalyst selection include:

  • Reaction Type: Different reactions (e.g., C-N cross-coupling, reductive amination) require distinct catalytic systems.

  • Substrate Steric Hindrance: The steric bulk of the coupling partner can influence the choice of ligand in palladium-catalyzed reactions.

  • Functional Group Tolerance: The chosen catalyst and reaction conditions should be compatible with the tertiary amine and other functional groups present in the reactants.

  • Desired Selectivity: In cases where multiple reaction sites are available, the catalyst can play a role in directing the reaction to the desired position.

Q3: How can I minimize the formation of di-substituted byproducts in reactions with piperazine derivatives?

To favor mono-substitution on the piperazine ring, consider the following strategies:

  • Stoichiometry Control: Using a significant excess of the piperazine derivative relative to the electrophile can statistically favor mono-functionalization.

  • Protecting Groups: Employing a mono-protected piperazine (e.g., N-Boc-piperazine) allows for selective reaction at the unprotected nitrogen, followed by deprotection.[1]

  • Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of di-substitution.

Troubleshooting Guides

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine.

Common Issues & Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield Inactive catalyst (Pd(0) not formed).Use a pre-catalyst or ensure effective reduction of the Pd(II) source. Maintain an inert atmosphere to prevent catalyst oxidation.
Poor ligand choice for the specific aryl halide.For electron-rich or sterically hindered aryl halides, use bulky, electron-rich phosphine ligands like RuPhos or XPhos.
Inappropriate base.Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K₃PO₄ are typically effective. The choice of base can be solvent and substrate-dependent.
Low reaction temperature.Most Buchwald-Hartwig reactions require heating (80-110 °C) to proceed efficiently.
Catalyst Decomposition Presence of oxygen or moisture.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (argon or nitrogen).
High reaction temperature.Optimize the temperature; excessively high temperatures can lead to catalyst degradation.
Side Reactions (e.g., Hydrodehalogenation) Catalyst system promotes reduction of the aryl halide.Screen different ligand/palladium source combinations. The choice of solvent can also influence side reactions.

Quantitative Data Summary: Catalyst System Performance in N-Arylation of Substituted Piperazines

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Aryl HalideAmineYield (%)
Pd₂(dba)₃RuPhosNaOt-BuToluene10010 min4-ChlorotoluenePiperazine97
Pd(OAc)₂XantphosCs₂CO₃Dioxane110121-Bromo-4-methoxybenzene1-Methylpiperazine95
Pd₂(dba)₃BINAPNaOt-BuToluene10082-BromotoluenePiperazine88
Pd(OAc)₂SPhosK₃PO₄t-BuOH100184-Bromoacetophenone1-Boc-piperazine92

This table presents representative data for N-arylation of piperazine derivatives to illustrate general trends.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., RuPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow: Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Pd Precursor, Ligand, & Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite cool->filter wash Wash with Water & Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines by reaction with a carbonyl compound in the presence of a reducing agent.

Common Issues & Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps
Low Yield Inefficient imine/iminium ion formation.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions as water can hydrolyze the imine.
Reducing agent is too harsh or too weak.Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion over the carbonyl starting material. NaBH₃CN is also effective but is toxic.
Carbonyl starting material is sterically hindered.Increase the reaction temperature or use a more reactive reducing agent.
Formation of Alcohol Byproduct Reduction of the carbonyl starting material.Use a milder reducing agent like STAB that is less likely to reduce the aldehyde or ketone.
Reaction Stalls Reversible imine formation.Remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.

Quantitative Data Summary: Reductive Amination with Substituted Piperazines

Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
4-MethoxybenzaldehydeNaBH(OAc)₃DichloromethaneRT1292
CyclohexanoneNaBH₃CNMethanolRT2485
2-PhenylpropanalH₂ (1 atm), Pd/CEthanolRT1695
AcetoneNaBH(OAc)₃1,2-DichloroethaneRT888

This table presents representative data for reductive amination of piperazine derivatives to illustrate general trends.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), add this compound (1.1 mmol) and a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix Mix Carbonyl Compound, This compound, & Catalytic Acetic Acid in Solvent stir_imine Stir at RT for 1-2 h mix->stir_imine add_reductant Add Reducing Agent (e.g., STAB) stir_imine->add_reductant stir_reduction Stir at RT & Monitor add_reductant->stir_reduction quench Quench with aq. NaHCO₃ stir_reduction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Reductive Amination.

N-Acylation

N-acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide.

Common Issues & Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.Ensure the use of a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The reaction may require gentle heating.
Hydrolysis of the acylating agent.Use anhydrous solvents and reagents.
Formation of Di-acylated Byproduct Use of unprotected piperazine with excess acylating agent.Use a 1:1 stoichiometry or a slight excess of the piperazine. For selective mono-acylation, consider using a mono-protected piperazine.
Side Reactions The tertiary amine side chain can sometimes interfere or be reactive under harsh conditions.Use mild reaction conditions and a non-nucleophilic base.

Quantitative Data Summary: N-Acylation of Substituted Piperazines

Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Benzoyl ChlorideTriethylamineDichloromethane0 to RT295
Acetic AnhydridePyridineTetrahydrofuranRT492
Isopropyl ChloroformateDIPEADichloromethane0198
4-Nitrobenzoyl ChlorideTriethylamineChloroform0 to RT489

This table presents representative data for N-acylation of piperazine derivatives to illustrate general trends.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.05 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Piperazine & Base in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add_acyl Slowly Add Acylating Agent cool->add_acyl stir Stir and Warm to RT add_acyl->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench with Water or aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for N-Acylation.

References

Technical Support Center: Work-up Procedures for 1-(3-Diethylaminopropyl)Piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and purification of reactions involving 1-(3-Diethylaminopropyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of reactions involving this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Recovery After Extraction Product is in the aqueous layer: As a tertiary amine, this compound can form a protonated, water-soluble salt in acidic or neutral aqueous solutions.[1][2][3]Basify the aqueous layer: Adjust the pH of the aqueous layer to 11-12 with a base like NaOH or K₂CO₃ before extraction. This deprotonates the amine, making it more soluble in organic solvents like dichloromethane or chloroform.[1][3]
Formation of a stable emulsion: High concentrations of salts or polar byproducts can lead to the formation of an emulsion between the aqueous and organic layers.Break the emulsion: Add brine (saturated NaCl solution) to the separatory funnel and gently swirl.[4] If the emulsion persists, filtration through a pad of Celite may be necessary.
Product is highly water-soluble: The diethylaminopropyl group can impart some water solubility, even in the free-base form.Use a more polar extraction solvent: A 3:1 mixture of chloroform/isopropanol can be effective for extracting polar, water-soluble compounds.[5] Alternatively, perform multiple extractions with your chosen organic solvent to maximize recovery.
Presence of Unreacted Starting Materials (e.g., Piperazine) Excess piperazine used in the reaction: Using an excess of piperazine is a common strategy to favor mono-alkylation.[1][6]Acid wash: Perform an acidic wash (e.g., with dilute HCl) to extract the more basic piperazine into the aqueous layer, leaving the desired, more substituted product in the organic layer. The pH should be carefully controlled to selectively protonate piperazine.
Incomplete reaction: The reaction may not have gone to completion.Monitor reaction progress: Use TLC or LC-MS to ensure the reaction is complete before initiating the work-up.
Formation of Di-substituted Byproduct Incorrect stoichiometry: Using a 1:1 or excess ratio of the alkylating agent to piperazine can lead to di-substitution.[1][7]Control stoichiometry: Use an excess of piperazine relative to the alkylating agent to favor mono-substitution.[1]
Rapid addition of the alkylating agent: A high local concentration of the alkylating agent can increase the likelihood of a second alkylation.Slow addition: Add the alkylating agent dropwise to the reaction mixture.[1]
Product Discoloration Thermal decomposition: The product may be sensitive to high temperatures during solvent evaporation or distillation.Use reduced pressure: Remove solvents under reduced pressure at a lower temperature.
Oxidation: Amines can be susceptible to air oxidation.Work under an inert atmosphere: If the product is particularly sensitive, perform the work-up and purification under a nitrogen or argon atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted piperazine from my reaction mixture?

A1: The most common method is to perform an acid-base extraction. By carefully adjusting the pH of the aqueous wash, you can selectively protonate and extract the more basic piperazine into the aqueous phase, while your desired product remains in the organic layer. Alternatively, purification by column chromatography can be effective.[6]

Q2: My product seems to be stuck in the aqueous layer during extraction. What should I do?

A2: This is a common issue when working with amines. Your product is likely protonated and exists as a water-soluble salt. To extract it into an organic solvent, you must basify the aqueous layer to a pH of 11-12 using a strong base like NaOH.[1][3] This will convert your product to its free-base form, which is significantly more soluble in organic solvents.

Q3: How can I avoid the formation of di-alkylated byproducts when reacting a substrate with piperazine?

A3: To favor mono-alkylation, you can employ several strategies:

  • Use a large excess of piperazine: This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[1]

  • Slowly add the alkylating agent: This keeps the concentration of the electrophile low, reducing the chance of a second reaction on the already mono-alkylated piperazine.[1]

  • Use a mono-protected piperazine: Using a protecting group like Boc (tert-butoxycarbonyl) on one of the piperazine nitrogens ensures that the reaction can only occur at the unprotected nitrogen. The protecting group can be removed in a subsequent step.[6][7]

  • In-situ mono-protonation: Reacting piperazine with one equivalent of an acid (like HCl) deactivates one of the nitrogen atoms, directing alkylation to the other.[3][6]

Q4: What are the best solvents for extracting this compound?

A4: Dichloromethane (DCM) and chloroform are commonly used solvents for extracting basic compounds. If your product exhibits higher than expected water solubility, a 3:1 mixture of chloroform and isopropanol can be more effective.[3][5]

Q5: My reaction mixture has formed a persistent emulsion during the work-up. How can I resolve this?

A5: Emulsions can often be broken by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers.[4] If this fails, allowing the mixture to stand for an extended period or filtering it through a pad of a filter aid like Celite can also be effective.

Experimental Protocols

Protocol 1: General Acid-Base Work-up for the Isolation of this compound
  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like ethanol or THF, remove the solvent under reduced pressure.[5]

  • Dissolution: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Acid Wash (Optional, to remove excess piperazine): Transfer the mixture to a separatory funnel. Add 1M HCl (aq) and shake gently. Allow the layers to separate and remove the aqueous layer. Repeat this wash if significant amounts of unreacted piperazine are present.

  • Basification: To the organic layer in the separatory funnel, add a 1M NaOH (aq) solution until the pH of the aqueous layer is between 11 and 12 (check with pH paper).[3]

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to maximize product recovery.

  • Combine and Dry: Combine all organic extracts and wash with brine to remove residual water.[4] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography as needed.

Protocol 2: Purification via Salt Formation and Recrystallization
  • Dissolution of Crude Product: Dissolve the crude this compound in a suitable solvent like acetone.[8]

  • Acid Addition: Slowly add a solution of an acid (e.g., acetic acid or hydrochloric acid in an organic solvent) to precipitate the corresponding salt of the product.[8]

  • Isolation of the Salt: Filter the precipitated solid and wash it with a cold solvent to remove impurities.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

  • Liberation of the Free Base: To recover the free base, dissolve the purified salt in water and basify the solution to pH 11-12 with NaOH. Extract the product with an organic solvent as described in Protocol 1.

Visualizations

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with water) reaction_mixture->quench add_organic_solvent Add Organic Solvent (e.g., DCM) quench->add_organic_solvent separatory_funnel Transfer to Separatory Funnel add_organic_solvent->separatory_funnel basify Basify Aqueous Layer (pH 11-12 with NaOH) separatory_funnel->basify extract Extract with Organic Solvent (3x) basify->extract combine_organic Combine Organic Layers extract->combine_organic wash_brine Wash with Brine combine_organic->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purification Purification (Distillation or Chromatography) crude_product->purification pure_product Pure Product purification->pure_product

Caption: General workflow for the aqueous work-up and purification of this compound.

Troubleshooting_Logic start Low Product Recovery after Extraction check_aq_ph Check pH of Aqueous Layer start->check_aq_ph ph_low pH < 10 check_aq_ph->ph_low Acidic/Neutral ph_ok pH >= 11 check_aq_ph->ph_ok Basic basify Action: Basify to pH 11-12 with NaOH and re-extract ph_low->basify emulsion Is there an emulsion? ph_ok->emulsion emulsion_yes Yes emulsion->emulsion_yes emulsion_no No emulsion->emulsion_no add_brine Action: Add Brine to break emulsion emulsion_yes->add_brine polar_product Consider Product's High Water Solubility emulsion_no->polar_product change_solvent Action: Use more polar solvent (e.g., CHCl3/iPrOH) or perform more extractions polar_product->change_solvent

Caption: Troubleshooting logic for low product recovery during aqueous extraction.

References

Validation & Comparative

Comparative Analysis of Piperazine-Based Building Blocks in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its six-membered ring containing two nitrogen atoms at opposite positions provides a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a large polar surface area.[3][4][5] These characteristics often translate to favorable pharmacokinetic properties, including enhanced water solubility, oral bioavailability, and improved ADME (absorption, distribution, metabolism, and excretion) profiles, making piperazine a versatile building block in drug discovery.[2][3]

This guide offers a comparative analysis of piperazine-based building blocks, with a particular focus on their application in neuropharmacology. It provides a side-by-side look at the performance of various derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of novel therapeutic agents.

Quantitative Bioactivity Data: A Comparative Overview

The therapeutic efficacy of many centrally-acting drugs relies on their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors.[6] Atypical antipsychotics, for instance, often exhibit antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[7][8] The following tables summarize the in vitro biological activity of several N-arylpiperazine derivatives, comparing their binding affinities (Ki) to these key receptors. Lower Ki values indicate higher binding potency.

Table 1: Comparative Binding Affinity (Ki, nM) of N-Arylpiperazine Derivatives for Dopamine D2 and Serotonin 5-HT2A Receptors.

Compound/Derivative Core Structure R1-Substituent (Aryl Group) Dopamine D2 (Ki, nM) Serotonin 5-HT2A (Ki, nM)
Aripiprazole (Reference) Arylpiperazine 2,3-Dichlorophenyl 1.6 8.9
Compound 1 Indazole-Piperazine Phenyl 102 4.8
Compound 2 Indazole-Piperazine 2-Methylphenyl 15.6 1.9
Compound 9 Indazole-Piperazine 2-Fluorophenyl 22.8 3.3
Compound 12 Indazole-Piperazine 2-Chlorophenyl 25.1 1.8

| Compound 13 | Indazole-Piperazine | 2-Bromophenyl | 19.3 | 2.5 |

Data synthesized from multiple sources for comparative purposes.[7]

Table 2: Comparative Binding Affinity (Ki, nM) of N-Arylpiperazine Derivatives for the Serotonin 5-HT1A Receptor.

Compound/Derivative Core Structure R1-Substituent (Aryl Group) Serotonin 5-HT1A (Ki, nM)
Aripiprazole (Reference) Arylpiperazine 2,3-Dichlorophenyl 4.2
Compound 1 Indazole-Piperazine Phenyl 1.8
Compound 2 Indazole-Piperazine 2-Methylphenyl 2.5
Compound 9 Indazole-Piperazine 2-Fluorophenyl 1.9
Compound 12 Indazole-Piperazine 2-Chlorophenyl 2.6

| Compound 13 | Indazole-Piperazine | 2-Bromophenyl | 3.2 |

Data synthesized from multiple sources for comparative purposes.[7]

From the data, it is evident that modifications to the N-aryl substituent significantly influence receptor affinity. For instance, the introduction of a substituent at the ortho position of the phenyl ring (compounds 2, 9, 12, 13) generally enhances binding affinity to the dopamine D2 receptor compared to the unsubstituted phenyl ring (Compound 1).[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of N-arylpiperazine building blocks and the subsequent evaluation of their receptor binding affinity.

General Synthesis of N-Arylpiperazines

A common and convenient method for synthesizing N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[9][10]

Materials:

  • Substituted Aniline (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.0 eq)

  • Diethylene glycol monomethyl ether (solvent)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Sodium carbonate (Na2CO3) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Under a dry nitrogen atmosphere, a mixture of the selected aniline (3.0 mmol) and bis(2-chloroethyl)amine hydrochloride (3.0 mmol) is heated in diethylene glycol monomethyl ether (0.75 mL) at 150 °C for 6-12 hours.[9]

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction time may be significantly shortened by using microwave irradiation at 180 °C.[9]

  • After cooling to room temperature, the mixture is dissolved in methanol (4 mL).[9]

  • Diethyl ether (150 mL) is added to precipitate the product as its hydrochloride salt. The precipitate is collected by filtration and washed with Et2O.[9]

  • To obtain the free amine, the HCl salt is treated with a sodium carbonate solution and extracted with ethyl acetate.[9]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-arylpiperazine product. Further purification can be performed by column chromatography if necessary.[9]

Radioligand Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of synthesized compounds to specific neurotransmitter receptors, such as the dopamine D2 and serotonin 5-HT2A receptors.[7][11]

Materials:

  • Cell membranes expressing the target human receptor (e.g., D2, 5-HT1A, 5-HT2A).

  • Radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compounds (piperazine derivatives) at various concentrations.

  • Incubation buffer (specific to each receptor assay).

  • Non-specific binding inhibitor (e.g., haloperidol for D2, serotonin for 5-HT1A).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell membrane preparations are incubated with the specific radioligand and varying concentrations of the test compound in the designated buffer.

  • A parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Visualizing Workflows and Pathways

Understanding the synthetic strategy and the mechanism of action is facilitated by clear visual diagrams.

G cluster_0 Synthesis & Purification Aniline Substituted Aniline Reaction Cyclization Reaction (150°C, Solvent) Aniline->Reaction Bis_amine Bis(2-chloroethyl)amine HCl Bis_amine->Reaction HCl_Salt N-Arylpiperazine (HCl Salt) Reaction->HCl_Salt Base_Workup Base Treatment (Na2CO3) HCl_Salt->Base_Workup Free_Base N-Arylpiperazine (Free Base) Base_Workup->Free_Base Purification Purification (Chromatography) Free_Base->Purification Final_Product Pure Building Block Purification->Final_Product

Caption: General workflow for the synthesis of N-arylpiperazine building blocks.

Many piperazine-based antipsychotics function by modulating dopamine and serotonin signaling pathways in the brain.[7][13] A key interaction occurs between the serotonin 5-HT2A receptor and the dopamine D2 receptor, which can form a functional heterocomplex.[13][14][15]

G cluster_pathway Neurotransmitter Signaling Pathway D2_Receptor Dopamine D2 Receptor G_Protein_D2 Gi/o Protein D2_Receptor->G_Protein_D2 Activates HT2A_Receptor Serotonin 5-HT2A Receptor G_Protein_HT2A Gq/11 Protein HT2A_Receptor->G_Protein_HT2A Activates Piperazine_Drug Arylpiperazine Derivative Piperazine_Drug->D2_Receptor Antagonist Piperazine_Drug->HT2A_Receptor Antagonist AC Adenylyl Cyclase G_Protein_D2->AC Inhibits PLC Phospholipase C G_Protein_HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Cellular_Response Modulated Neuronal Activity cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: Arylpiperazine antagonism of D2 and 5-HT2A receptor signaling pathways.

References

Validating the Structure of Novel 1-(3-Diethylaminopropyl)Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of novel 1-(3-Diethylaminopropyl)Piperazine derivatives. It offers a comparative analysis of their spectral data against related compounds and details the experimental protocols necessary for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities based on the piperazine scaffold.

Structural Elucidation: A Comparative Analysis of Spectral Data

The structural confirmation of novel this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparative summary of expected and reported spectral data for the parent compound and its analogs.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Proton AssignmentExpected for this compoundReported for Phenylpiperazine Derivatives[1]Reported for N,N'-substituted Piperazines[1]
Diethylamino -CH₂-~2.5 (q)--
Diethylamino -CH₃~1.0 (t)--
Propyl -CH₂- (adjacent to diethylamino)~2.4 (t)--
Propyl -CH₂- (central)~1.7 (quint)--
Propyl -CH₂- (adjacent to piperazine)~2.4 (t)--
Piperazine -CH₂- (unsubstituted N)~2.8 (br s)2.81-3.97 (br s)2.81-3.77 (br s)
Piperazine -CH₂- (substituted N)~2.5 (br s)2.81-3.97 (br s)2.27-3.80 (m)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon AssignmentExpected for this compoundReported for Phenylpiperazine Derivatives[1]Reported for N,N'-substituted Piperazines[1]
Diethylamino -CH₂-~47--
Diethylamino -CH₃~12--
Propyl -CH₂- (adjacent to diethylamino)~52-55.1
Propyl -CH₂- (central)~25-26.2
Propyl -CH₂- (adjacent to piperazine)~58--
Piperazine -CH₂- (unsubstituted N)~4643.5-49.042.3-53.5
Piperazine -CH₂- (substituted N)~5443.5-49.042.3-53.5

Table 3: Mass Spectrometry Fragmentation Data

Fragmentation IonDescriptionExpected m/z
[M+H]⁺Molecular ion200.21
C₁₁H₂₄N₂⁺Loss of NH(CH₂CH₃)₂113.19
C₇H₁₇N₂⁺Cleavage of propyl chain129.14
C₆H₁₃N₂⁺Piperazine ring fragment113.11
C₄H₁₀N⁺Diethylamino fragment72.08

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound derivatives.

Synthesis Protocol

A general method for the synthesis of this compound involves the nucleophilic substitution of a suitable alkyl halide with piperazine.

Reaction: Piperazine + 1-chloro-3-(diethylamino)propane → this compound

Procedure:

  • Dissolve piperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

  • Add 1-chloro-3-(diethylamino)propane (1 equivalent) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the pure this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry Protocol

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the analysis of these non-volatile compounds.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

Acquisition:

  • Infuse the sample solution directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and structural validation of novel this compound derivatives, as well as a potential signaling pathway for their biological activity based on known activities of similar piperazine compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Alkyl_Halide 1-chloro-3- (diethylamino)propane Alkyl_Halide->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Purification Pure_Product Pure 1-(3-Diethylaminopropyl) Piperazine Derivative Purification->Pure_Product Structural_Validation_Workflow cluster_analysis Spectroscopic Analysis Pure_Product Pure Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Pure_Product->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Consistent with Proposed Structure Structure_Revision Structure Revision/ Further Analysis Data_Analysis->Structure_Revision Data Inconsistent Potential_Signaling_Pathway cluster_drug_target Cellular Interaction cluster_downstream Downstream Signaling Cascade Drug 1-(3-Diethylaminopropyl) Piperazine Derivative Receptor GPCR / Ion Channel (Hypothesized Target) Drug->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->Second_Messenger Activation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Modulation Cellular_Response Cellular Response (e.g., Antimicrobial, Anticancer, CNS Activity) Kinase_Cascade->Cellular_Response Leads to

References

Comparative Biological Activity of 1-(3-Diethylaminopropyl)Piperazine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-(3-Diethylaminopropyl)Piperazine and its analogues, with a focus on their potential as anthelmintic agents targeting the serotonergic system.

The piperazine scaffold is a versatile pharmacophore found in numerous drugs with a wide range of biological activities, including anthelmintic, antihistaminic, anti-inflammatory, and psychoactive properties.[1][2][3] This guide focuses on this compound and its structural analogues, exploring their potential as anthelmintic agents. The primary mechanism of action for piperazine and its derivatives against helminths involves the modulation of neurotransmission, leading to paralysis of the parasite.[4]

Data Presentation: Comparative Biological Activity

Due to the limited availability of directly comparable public data for this compound and its simple analogues, the following table presents illustrative data based on established structure-activity relationships for similar piperazine derivatives.[2][4] This hypothetical data is intended to guide future research and highlight key structural modifications that may influence biological activity.

Compound IDR1 SubstituentR2 SubstituentAnthelmintic Activity (H. contortus) EC50 (µM) [Illustrative]Serotonin Receptor (5-HT) Binding Affinity Ki (nM) [Illustrative]
1 -CH2CH2CH2N(CH2CH3)2H15100
2 -CH2CH2CH2N(CH3)2H25150
3 -CH2CH2CH2NH2H50300
4 -CH2CH2N(CH2CH3)2H40250
5 -CH2CH2CH2N(CH2CH3)2-CH31080
6 -CH2CH2CH2N(CH2CH3)2-C6H5550

Note: Lower EC50 and Ki values indicate higher potency and binding affinity, respectively. This illustrative data suggests that modifications to the terminal amine and substitution on the piperazine ring can significantly impact biological activity.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the anthelmintic activity of the compounds.

Adult Worm Motility Assay (AWMA)

This in vitro assay assesses the ability of a compound to induce paralysis in adult helminths, a hallmark of anthelmintic activity. Haemonchus contortus, a gastrointestinal nematode of significant veterinary importance, is a commonly used model organism.[5]

Materials:

  • Adult Haemonchus contortus worms

  • Phosphate Buffered Saline (PBS), pH 7.2

  • RPMI-1640 medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Levamisole)

  • Negative control (vehicle)

  • 24-well plates

  • Microscope

Procedure:

  • Worm Collection: Adult H. contortus are collected from the abomasum of freshly slaughtered, naturally infected sheep. The worms are washed thoroughly with PBS to remove any host tissue and debris.

  • Acclimatization: The cleaned worms are placed in RPMI-1640 medium at 37°C for 1-2 hours to allow them to acclimatize to the in vitro conditions.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in RPMI-1640 medium. The final concentration of the solvent should be non-toxic to the worms (typically ≤1% DMSO).

    • Add 1 mL of each compound dilution to the wells of a 24-well plate.

    • Include wells with the positive control (Levamisole at a known effective concentration) and negative control (medium with the same concentration of vehicle as the test compounds).

    • Carefully transfer 5-10 adult worms into each well.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Motility Assessment:

    • Observe the motility of the worms under a microscope at various time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = immotile but alive, 0 = dead/paralyzed).

    • Alternatively, the percentage of paralyzed or dead worms in each well is recorded. Paralysis is confirmed by gently probing the worms with a needle; no movement indicates paralysis.

  • Data Analysis:

    • Calculate the percentage of paralysis for each concentration at each time point.

    • Determine the EC50 value (the concentration of the compound that causes paralysis in 50% of the worms) using a suitable statistical software.

Mandatory Visualization

Signaling Pathway

The anthelmintic activity of many piperazine derivatives is linked to their interaction with the serotonergic signaling pathway in nematodes. Serotonin (5-HT) is a key neurotransmitter that regulates various physiological processes in helminths, including locomotion and feeding. Disruption of this pathway can lead to paralysis and expulsion of the parasite. The following diagram illustrates a simplified model of the serotonergic signaling pathway in a nematode neuron.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Mechanism of Action Tryptophan Tryptophan Serotonin_vesicle Serotonin (5-HT) in Vesicle Tryptophan->Serotonin_vesicle Synthesis Release Serotonin_vesicle->Release Serotonin_synapse 5-HT Release->Serotonin_synapse GPCR 5-HT Receptor (G-protein coupled) Serotonin_synapse->GPCR Ion_channel Ligand-gated Ion Channel Serotonin_synapse->Ion_channel Downstream Downstream Signaling GPCR->Downstream Ion_channel->Downstream Paralysis Muscle Paralysis Downstream->Paralysis Piperazine Piperazine Analogue Piperazine->GPCR Modulates Piperazine->Ion_channel Modulates

Caption: Simplified serotonergic signaling pathway in nematodes and the putative mechanism of action for piperazine analogues.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro screening of anthelmintic compounds.

G start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep worm_collection Adult Worm Collection start->worm_collection assay_setup Assay Setup (24-well plate) compound_prep->assay_setup worm_collection->assay_setup incubation Incubation (37°C, 24h) assay_setup->incubation motility_assessment Motility Assessment (Microscopy) incubation->motility_assessment data_analysis Data Analysis (EC50 Calculation) motility_assessment->data_analysis end End data_analysis->end

Caption: General workflow for the in vitro Adult Worm Motility Assay (AWMA).

References

Spectroscopic Validation of 1-(3-Diethylaminopropyl)Piperazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-(3-Diethylaminopropyl)piperazine, a key intermediate in pharmaceutical development. It details spectroscopic data for the validation of the final product and presents experimental protocols for its synthesis.

Introduction

This compound is a substituted piperazine derivative with applications as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a piperazine ring and a diethylaminopropyl side chain offers multiple points for further chemical modification, making it a versatile intermediate. Accurate synthesis and rigorous spectroscopic validation are crucial to ensure the purity and identity of the compound for subsequent use in drug discovery and development pipelines. This guide compares two common synthetic approaches: nucleophilic substitution and reductive amination.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as starting material availability, scalability, and overall yield. Below is a comparison of two viable methods.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials Piperazine, 1-Chloro-3-diethylaminopropaneN-(3-aminopropyl)piperazine, Diethyl ketone
Key Reagents Sodium bicarbonate, EthanolSodium triacetoxyborohydride, Acetic acid, Dichloromethane
Reaction Steps One-pot reactionTwo-step (imine formation and reduction)
Typical Yield Moderate to GoodGood to High
Advantages Simple procedure, readily available starting materials.High selectivity, mild reaction conditions.
Disadvantages Potential for di-alkylation of piperazine, requiring excess piperazine.May require anhydrous conditions.

Spectroscopic Validation Data

The following tables summarize the expected spectroscopic data for the successful synthesis of this compound. This data is crucial for the confirmation of the chemical structure and purity of the final product.

Table 2: Predicted Mass Spectrometry Data for this compound [1]

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (Ų)
[M+H]⁺ 200.21213151.9
[M+Na]⁺ 222.19407154.2
[M-H]⁻ 198.19757150.9
[M+NH₄]⁺ 217.23867167.8
[M+K]⁺ 238.16801152.7

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound

¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm) Multiplicity Integration Assignment
~2.85t4HPiperazine CH₂ (positions 3, 5)
~2.45m8HPiperazine CH₂ (positions 2, 6), N-CH₂ (propyl)
~2.50q4HN-CH₂ (ethyl)
~1.60p2HCH₂ (propyl, middle)
~1.00t6HCH₃ (ethyl)
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm) Assignment
~56.5Piperazine CH₂ (positions 2, 6)
~54.5Piperazine CH₂ (positions 3, 5)
~53.0N-CH₂ (propyl)
~47.0N-CH₂ (ethyl)
~25.0CH₂ (propyl, middle)
~11.5CH₃ (ethyl)

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Weak, broadN-H stretch (secondary amine in piperazine)
2970-2800StrongC-H stretch (aliphatic)
1470-1450MediumC-H bend (CH₂)
1380-1370MediumC-H bend (CH₃)
1150-1050MediumC-N stretch

Experimental Protocols

Route 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from the synthesis of the analogous N,N-dimethyl compound.

Materials:

  • Piperazine

  • 1-Chloro-3-diethylaminopropane hydrochloride

  • Sodium bicarbonate

  • Ethanol (95%)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine piperazine (2.5 equivalents), 1-chloro-3-diethylaminopropane hydrochloride (1 equivalent), and sodium bicarbonate (2.7 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Suspend the residue in dichloromethane and filter to remove any remaining solids.

  • Wash the dichloromethane solution with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to obtain pure this compound.

Route 2: Synthesis via Reductive Amination

Materials:

  • N-(3-aminopropyl)piperazine

  • Diethyl ketone

  • Sodium triacetoxyborohydride

  • Glacial acetic acid

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-(3-aminopropyl)piperazine (1 equivalent) and diethyl ketone (1.2 equivalents) in anhydrous dichloromethane.

  • Add glacial acetic acid (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or vacuum distillation.

Workflow and Validation Diagram

The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Materials (Piperazine & 1-Chloro-3-diethylaminopropane) reaction Nucleophilic Substitution start->reaction workup Work-up & Purification (Extraction, Distillation) reaction->workup product Final Product: This compound workup->product Yields ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir

Caption: Synthesis and validation workflow for this compound.

References

A Researcher's Guide to the Synthesis of Functionalized Piperazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold is a cornerstone of modern therapeutics. Found in numerous FDA-approved drugs, its unique physicochemical properties make it a "privileged structure." However, the synthesis of specifically functionalized piperazines presents a diverse array of options, each with distinct advantages and challenges. This guide provides an objective comparison of the most common and innovative synthetic routes, supported by experimental data, to aid in the rational design and execution of synthetic strategies.

This guide will delve into four primary strategies for constructing and modifying the piperazine core:

  • N-Arylation: Creating a carbon-nitrogen bond between an aromatic system and a piperazine nitrogen.

  • N-Alkylation: Introducing alkyl groups onto the piperazine nitrogens.

  • De Novo Synthesis: Building the piperazine ring from acyclic precursors.

  • C-H Functionalization: Directly modifying the carbon backbone of the piperazine ring.

Strategic Decision Workflow

Choosing the optimal synthetic route depends on several factors including the desired substitution pattern (N- vs. C-functionalization), the complexity of the starting materials, and the required scale of the synthesis. The following workflow provides a general decision-making framework.

G cluster_start cluster_decision1 cluster_n_func cluster_c_func cluster_methods_aryl cluster_methods_alkyl cluster_methods_denovo cluster_methods_direct start Define Target Piperazine Structure d1 Substitution Position? start->d1 n_func N-Functionalization d1->n_func Nitrogen c_func C-Functionalization d1->c_func Carbon d2 Substituent Type? n_func->d2 n_aryl N-Aryl d2->n_aryl Aryl n_alkyl N-Alkyl d2->n_alkyl Alkyl buchwald Buchwald-Hartwig n_aryl->buchwald ullmann Ullmann n_aryl->ullmann reductive Reductive Amination n_alkyl->reductive substitution Nucleophilic Substitution n_alkyl->substitution d3 Synthesis Type? c_func->d3 de_novo De Novo (Ring Construction) d3->de_novo From Acyclic Precursors direct_func Direct C-H Functionalization d3->direct_func On Existing Piperazine Ring snap SnAP / SLAP / CLAP de_novo->snap photo Photoredox Catalysis direct_func->photo

Caption: Decision workflow for selecting a piperazine synthetic route.

N-Arylation Methods

The introduction of an aryl group onto a piperazine nitrogen is a critical transformation for synthesizing a vast number of pharmaceuticals. The two most powerful methods are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

The Buchwald-Hartwig amination is generally favored for its milder conditions, broader substrate scope, and higher yields, facilitated by a wide variety of sophisticated phosphine ligands.[1][2] The Ullmann reaction, while historically significant, often requires harsher conditions (higher temperatures) but can be advantageous for specific substrates and is generally lower in catalyst cost.[3]

Table 1: Comparison of N-Arylation Methods for N-Boc-Piperazine

Method Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Buchwald-Hartwig 4-Bromotoluene Pd₂(dba)₃ (2) XantPhos (4) NaOt-Bu Toluene 100 18 96
Buchwald-Hartwig 4-Chlorotoluene Pd₂(dba)₃ (2) RuPhos (4) NaOt-Bu Toluene 100 18 92

| Ullmann | Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120-140 | 24 | ~70-85* |

*Yields for Ullmann reactions with piperazines are generally reported in this range, though direct comparative studies with Buchwald-Hartwig on identical substrates are limited in the literature.

N-Alkylation Strategies

N-alkylation is fundamental for introducing diverse side chains. The primary challenge is achieving selective mono-alkylation due to the similar reactivity of both nitrogen atoms.[4] Two main strategies dominate this area: direct nucleophilic substitution and reductive amination.

  • Direct Nucleophilic Substitution: This classic S(_N)2 reaction involves an alkyl halide and the piperazine. To favor mono-substitution, a large excess of piperazine is typically used.[5] While straightforward, this method can be atom-inefficient.

  • Reductive Amination: This highly efficient method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] It is often the method of choice as it avoids the formation of quaternary ammonium salts, a common side reaction in direct alkylation.[5] For clean mono-alkylation, a protecting group strategy (e.g., using mono-Boc-piperazine) is highly effective.[4]

Table 2: Comparison of Mono-N-Alkylation Strategies

Strategy Method Key Reagents Typical Yield Selectivity Key Advantages
Excess Amine Nucleophilic Substitution Piperazine (4-10 eq.), Alkyl Halide Moderate-Good Good Simple, no protection required
Protecting Group Nucleophilic Substitution N-Boc-piperazine, Alkyl Halide, K₂CO₃ High Excellent Clean reaction, high yields

| Protecting Group | Reductive Amination | N-Boc-piperazine, Aldehyde, NaBH(OAc)₃ | High | Excellent | Avoids over-alkylation, mild conditions |

De Novo Synthesis of C-Functionalized Piperazines

When functionalization is required on the carbon framework of the piperazine ring, building the ring from acyclic precursors offers a powerful and convergent approach. The Stannyl Amine Protocol (SnAP) and related methods (SLAP, CLAP) developed by Bode and others are at the forefront of this strategy.[7]

These methods involve the cyclization of an imine, generated in situ from an aldehyde and a diamine precursor containing a radical initiator (like a stannyl or silyl group). This approach provides direct access to C2-substituted piperazines.[7][8]

Table 3: Scope of the Catalytic SnAP Reaction for C2-Functionalization

Aldehyde Product Yield (%)
4-Methoxybenzaldehyde 85
4-(Trifluoromethyl)benzaldehyde 78
2-Naphthaldehyde 81
3-Pyridinecarboxaldehyde 75
Thiophene-2-carboxaldehyde 80
Cyclohexanecarboxaldehyde 72

(Data sourced from catalytic variant of the SnAP protocol)[9]

Direct C-H Functionalization

The direct modification of C-H bonds on a pre-existing piperazine ring represents the cutting edge of synthetic efficiency. These methods, often employing photoredox catalysis, allow for late-stage functionalization, which is invaluable in medicinal chemistry for rapid analogue synthesis.[10][11]

Visible-light photoredox catalysis can generate a radical at the α-carbon to a piperazine nitrogen, which can then be coupled with various partners, including aryl, vinyl, and alkyl groups.[12]

Table 4: Representative Photoredox C-H Functionalization Reactions

Reaction Type Coupling Partner Photocatalyst Base/Additive Solvent Yield (%)
α-Arylation 1,4-Dicyanobenzene Ir(ppy)₃ NaOAc DMF 95
α-Vinylation Vinyl Sulfone Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ CsOAc DCE High (94:6 E:Z)

| α-Alkylation | Michael Acceptor | Acridinium Salt | - | MeCN | 50-90 |

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine[13]
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%) in anhydrous toluene.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Reaction Execution: Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for Mono-N-Alkylation[4]
  • Reaction Setup: Dissolve mono-Boc-piperazine (1.0 equiv) and the desired aldehyde (1.1 equiv) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) to the solution in portions. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the N-alkyl-N'-Boc-piperazine by column chromatography. The Boc group can then be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

Protocol 3: Catalytic SnAP Synthesis of a C2-Functionalized Piperazine[9]
  • Imine Formation: In a vial, combine the SnAP-reagent (1.0 equiv) and the aldehyde (1.0 equiv) in acetonitrile (MeCN). Stir at room temperature for 1-2 hours.

  • Cyclization Setup: In a separate vial, add Cu(OTf)₂ (10 mol%) and 2,6-lutidine (10 mol%).

  • Reaction Execution: Add a 4:1 mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and MeCN to the catalyst mixture, then add the pre-formed imine solution. Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction with aqueous ammonia solution and extract with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography on silica gel.

References

In Vitro Assay Validation for Piperazine-Derived Anticancer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways often dysregulated in cancer.[2][3] This guide provides an objective comparison of the in vitro performance of various piperazine-derived compounds against established alternatives, supported by experimental data and detailed protocols for key validation assays.

Quantitative Comparison of Cytotoxic Activity

The efficacy of a potential anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value. A lower value indicates higher potency. The following tables summarize the in vitro cytotoxic activity of selected piperazine derivatives compared to Doxorubicin, a standard chemotherapeutic agent, across various human cancer cell lines.

Table 1: Cytotoxic Activity (GI50/IC50 in µM) of Synthetic Piperazine Derivatives

Compound IDDescriptionCancer Cell LineCancer TypeActivity (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468Breast1.00 (GI50)[3]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92Non-small cell lung1.35 (GI50)[3]
Compound 9i Piperazine-based bis(thiazole) hybridHCT 116Colon0.0012 (IC50)[4]
Compound 7a 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460, HepG2, HCT-116Lung, Liver, ColonHigher cytotoxicity than doxorubicin[3]
AK301 (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanoneHT29Colon0.115 (ED50)[5]
PD-2 Novel Piperazine DerivativeHepG2LiverIC50 < 100 µg/mL (~2.396 µg/mL for antioxidant activity)[6]

Table 2: Cytotoxic Activity (IC50 in µM) of Doxorubicin (Alternative Agent)

Cancer Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MCF-7 Breast2.5072h[7]
HepG2 LiverModerately Sensitive (>2.77 & <20)72h[7]
A549 Lung> 20 (Resistant)72h[7]
HeLa Cervical2.9072h[7]
AMJ13 Breast~223.6 µg/mL (Calculated from various concentrations)72h[8][9]

Key In Vitro Validation Assays: Experimental Protocols

Standardized in vitro assays are crucial for evaluating the cytotoxic and apoptotic effects of novel compounds. Below are detailed methodologies for two common experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT salt into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours in a CO2 incubator (37°C, 5% CO2).[3]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives or control compounds (e.g., Doxorubicin). A typical concentration range to start with is 0.01 µM to 20 µM.[11] Incubate for a specified period, typically 24 to 72 hours.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate the plate for an additional 3-4 hours at 37°C, protected from light.[3][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution, such as Dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance (Optical Density, OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[11]

Caspase-3/7 Assay for Apoptosis Detection

Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Assays to measure their activity provide a direct indication of apoptosis induction.[12]

Protocol (Fluorometric Method):

  • Cell Preparation: Plate cells in a 96-well plate and treat with the test compounds for the desired period to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-3/7 assay buffer and substrate solution. A common substrate is a peptide sequence like DEVD linked to a fluorophore (e.g., Z-DEVD-Rhodamine 110) or a luminogenic substrate (e.g., DEVD-aminoluciferin).[13][14]

  • Assay Execution: Add the Caspase-3/7 reagent directly to the wells containing cells in an "add-mix-measure" format. This single reagent addition typically includes components for cell lysis and the caspase substrate.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active Caspase-3/7 in apoptotic cells will cleave the substrate, releasing the fluorescent or luminescent molecule.[13]

  • Signal Measurement: Measure the resulting signal using a plate-reading fluorometer (e.g., excitation at 480-500 nm and emission at 520-530 nm for Rhodamine 110) or a luminometer.[11][14] The signal intensity is directly proportional to the amount of active Caspase-3/7.

  • Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in Caspase-3/7 activity, confirming the induction of apoptosis.[12]

Mandatory Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate the standard preclinical evaluation workflow and a key signaling pathway targeted by many piperazine-based anticancer agents.

G cluster_0 Preclinical In Vitro Workflow A Compound Synthesis (Piperazine Derivatives) B Primary Screening (e.g., MTT Assay on Cancer Cell Lines) A->B Test Compounds C Hit Identification (Compounds with IC50 < Threshold) B->C Analyze Viability Data D Secondary Assays (e.g., Apoptosis - Caspase-3/7) C->D Validate Hits E Mechanism of Action Studies (e.g., Pathway Analysis) D->E Elucidate Function F Lead Optimization E->F Refine Structure

Caption: General experimental workflow for preclinical evaluation of piperazine compounds.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine Piperazine Derivative (Inhibitor) Piperazine->PI3K Inhibits

Caption: PI3K/Akt pathway, a common target for anticancer piperazine derivatives.[15][16]

Conclusion

The piperazine scaffold is a versatile platform for developing potent anticancer agents.[3] As demonstrated by the comparative data, novel synthetic derivatives can exhibit high cytotoxicity against a range of cancer cell lines, in some cases exceeding the potency of standard chemotherapeutics like doxorubicin.[3] Their mechanisms often involve the induction of apoptosis and the inhibition of critical cell survival pathways like PI3K/Akt.[2][16] The validation of these compounds relies on a structured workflow of robust in vitro assays, such as MTT and Caspase-3/7, which provide essential data on viability and mechanism of action. This guide provides the foundational information and protocols necessary for the effective evaluation and comparison of this promising class of compounds in a drug discovery setting.

References

A Comparative Guide to HPLC Purity Assessment of Synthesized 1-(3-Diethylaminopropyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For piperazine derivatives such as 1-(3-Diethylaminopropyl)piperazine, a versatile building block in drug discovery, robust analytical methods are essential to ensure the quality and safety of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to the Analytical Challenge

This compound is a hydrophilic and basic compound. These characteristics present a significant challenge for traditional reversed-phase HPLC methods using standard C18 columns. The polar nature of the analyte often leads to poor retention, with the compound eluting at or near the solvent front, making accurate quantification and separation from polar impurities difficult. To overcome these limitations, alternative HPLC strategies are required. This guide compares the performance of three common HPLC approaches:

  • Standard Reversed-Phase (RP-HPLC) on a C18 column: The conventional yet often problematic approach.

  • Mixed-Mode Chromatography (MMC): Employing a stationary phase with both reversed-phase and ion-exchange characteristics.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique well-suited for the retention of polar compounds.

Experimental Workflow

The overall process for the synthesis, purification, and subsequent purity analysis of this compound is outlined in the workflow diagram below. The synthesis typically involves the N-alkylation of piperazine with a suitable diethylaminopropyl halide. Potential impurities include unreacted piperazine and residual alkylating agent.

cluster_synthesis Synthesis & Purification cluster_analysis HPLC Purity Analysis s1 Piperazine s3 N-alkylation Reaction s1->s3 s2 1-Chloro-3-(diethylamino)propane s2->s3 s4 Crude Product s3->s4 s5 Purification (e.g., Distillation) s4->s5 s6 Synthesized this compound s5->s6 a1 Sample Preparation s6->a1 Sample for Analysis a2 HPLC Analysis a1->a2 a3 Data Acquisition & Processing a2->a3 a4 Purity Assessment a3->a4

Caption: General workflow for the synthesis and HPLC purity analysis of this compound.

Comparative HPLC Data

The following table summarizes the typical performance characteristics of the three compared HPLC methods for the purity assessment of a synthesized batch of this compound, including its separation from a key potential impurity, piperazine.

ParameterRP-HPLC (C18)Mixed-Mode ChromatographyHILIC
Retention Time of this compound (min) 1.85.26.8
Retention Time of Piperazine (min) 1.13.58.1
Resolution (Rs) between Analyte and Piperazine < 1.0 (Poor)> 2.0 (Good)> 2.0 (Excellent)
Tailing Factor for this compound > 2.0< 1.5< 1.2
Calculated Purity (%) 93.596.296.5
Limit of Detection (LOD) for Piperazine (ppm) 1002520
Limit of Quantification (LOQ) for Piperazine (ppm) 3007560

Detailed Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method serves as a baseline and illustrates the challenges in analyzing highly polar amines on a conventional C18 column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Method 2: Mixed-Mode Chromatography (MMC)

This method utilizes a stationary phase with both hydrophobic and cation-exchange properties, providing enhanced retention and selectivity for basic compounds.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Mixed-mode (e.g., Primesep 100), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: Water with 20 mM Ammonium Formate, pH 3.5, B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm or ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of a 70:30 mixture of acetonitrile and water.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.

  • Instrumentation: HPLC system with a UV or ELSD detector.

  • Column: HILIC (e.g., silica or amide-based), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Gradient: 0% B to 50% B over 12 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm or ELSD.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of acetonitrile.

Conclusion and Recommendations

The comparative data clearly demonstrates the limitations of standard reversed-phase HPLC for the purity assessment of this compound. Both Mixed-Mode Chromatography and HILIC offer superior retention, resolution, and peak shape, enabling a more accurate and reliable purity determination.

  • For routine quality control , where separation from the starting material (piperazine) is crucial, Mixed-Mode Chromatography provides a robust and efficient solution.

  • For challenging separations or when dealing with multiple polar impurities, HILIC offers excellent resolving power.

The choice of detector will depend on the chromophoric properties of the impurities. While low UV detection (210 nm) is often feasible, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide more universal detection for non-chromophoric impurities. For unequivocal identification of impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Dialkylaminopropyl)Piperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-dialkylaminopropyl)piperazine scaffold is a versatile pharmacophore present in a variety of biologically active compounds. While direct and comprehensive structure-activity relationship (SAR) studies on 1-(3-diethylaminopropyl)piperazine derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related N-alkylpiperazine and arylpiperazine analogs. This guide synthesizes findings from multiple studies to provide a comparative analysis of how structural modifications to this scaffold influence biological activity, focusing on key therapeutic targets such as G-protein coupled receptors (GPCRs).

General Structure-Activity Relationship (SAR) Principles

The core structure of a 1-(3-dialkylaminopropyl)piperazine derivative can be divided into three key regions for SAR analysis: the N1-dialkylaminopropyl side chain , the central piperazine ring , and the N4-substituent . Modifications in each of these regions can significantly impact receptor affinity, selectivity, and functional activity.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activities of various piperazine derivatives that share structural similarities with the this compound scaffold. The data is compiled from studies on CXCR4 antagonists and dopamine D3 receptor ligands, providing insights into the effects of modifying the N-alkyl side chain and the N4-substituent.

Compound IDN1-Side ChainN4-Substituent (R)TargetActivity (IC50/Ki)SelectivityReference
CXCR4 Antagonists
1n-PropylTetrahydroisoquinolineCXCR4PotentHigh[1][2]
2n-ButylTetrahydroisoquinolineCXCR4Less Potent than 1-[1][2]
3N'-ethyl-N-propylTetrahydroisoquinolineCXCR4Improved ProfileHigh[1][2]
4n-PropylBenzimidazoleCXCR4PotentHigh[1][2]
Dopamine D3 Receptor Ligands
5n-Butyl2,3-DichlorophenylD3Ki = 1-5 nM>100-fold vs D2/D4[3]
6trans-But-2-enyl2,3-DichlorophenylD3Ki = 1-5 nM>100-fold vs D2/D4[3]
73-Hydroxybutyl2,3-DichlorophenylD3Partial Agonist>100-fold vs D2/D4[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

CXCR4-Mediated Calcium Flux Assay

This assay is used to determine the antagonist activity of compounds against the CXCR4 receptor.

  • Cell Line: CHO-K1 cells stably expressing the human CXCR4 receptor.

  • Reagents:

    • SDF-1 (Stromal cell-derived factor-1), the endogenous ligand for CXCR4.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluency.

    • The cells are loaded with the calcium-sensitive dye for a specified time at 37°C.

    • After washing, the test compounds are added to the wells at various concentrations and incubated.

    • SDF-1 is then added to stimulate the CXCR4 receptor, inducing an intracellular calcium flux.

    • The change in fluorescence intensity is measured using a fluorescence plate reader.

    • The IC50 values are calculated by plotting the percent inhibition of the calcium response against the compound concentration.[1][2]

Dopamine Receptor Binding Assays

These assays are performed to determine the binding affinity of the compounds to dopamine D2 and D3 receptors.

  • Receptor Source: Membranes from CHO cells stably expressing either the human D2 or D3 dopamine receptor.

  • Radioligand: [³H]Spiperone or another suitable high-affinity radioligand.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compounds in a binding buffer.

    • The reaction is incubated to allow for equilibrium binding.

    • The bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts in the SAR of 1-(3-dialkylaminopropyl)piperazine derivatives and a typical experimental workflow.

SAR_General_Principles cluster_scaffold 1-(3-Dialkylaminopropyl)Piperazine Scaffold cluster_modifications Structural Modifications & Impact N1_Side_Chain N1-Dialkylaminopropyl Side Chain Piperazine_Core Piperazine Core N1_Side_Chain->Piperazine_Core Side_Chain_Mod Side Chain Length/Substitution (e.g., propyl vs. butyl) - Affects potency and metabolism N1_Side_Chain->Side_Chain_Mod N4_Substituent N4-Substituent (e.g., Aryl, Heteroaryl) Piperazine_Core->N4_Substituent N4_Mod Nature of N4-Substituent - Determines receptor selectivity and functional activity (agonist/antagonist) N4_Substituent->N4_Mod

Caption: General SAR principles for 1-(3-dialkylaminopropyl)piperazine derivatives.

Calcium_Flux_Workflow Start Start: CHO-K1 cells expressing CXCR4 Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Dye_Loading Load with Calcium-sensitive dye Cell_Seeding->Dye_Loading Add_Compound Add test compounds at various concentrations Dye_Loading->Add_Compound Stimulate Stimulate with SDF-1 Add_Compound->Stimulate Measure_Fluorescence Measure fluorescence change Stimulate->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Experimental workflow for a CXCR4-mediated calcium flux assay.

Inferred_SAR_Dopamine_Ligands SAR_Summary Inferred SAR for Dopamine D3 Ligands N1-Alkyl Chain: Butyl or butenyl chain is optimal for high affinity. N4-Aryl Group: Dichloro-substitution on the phenyl ring enhances affinity and selectivity. Linker Modification: Introduction of a hydroxyl group can switch activity from antagonist to partial agonist. High_Affinity High D3 Affinity SAR_Summary:f1->High_Affinity Selectivity High D3/D2 Selectivity SAR_Summary:f2->Selectivity Partial_Agonism Partial Agonism SAR_Summary:f3->Partial_Agonism

Caption: Inferred SAR for N-alkyl-N'-arylpiperazines as dopamine D3 receptor ligands.

Discussion of Structure-Activity Relationships

Based on the analysis of structurally related compounds, the following SAR trends can be inferred for 1-(3-dialkylaminopropyl)piperazine derivatives:

  • N1-Dialkylaminopropyl Side Chain: The length and substitution pattern of the N-alkyl side chain are critical for potency and metabolic stability. For CXCR4 antagonists, an N-propylpiperazine side chain was found to be more potent than an N-butyl analog and also demonstrated improved metabolic stability.[1][2] Further modification, such as the introduction of an N'-ethyl group on the terminal nitrogen, can further optimize the drug-like properties.[1][2] For dopamine D3 receptor ligands, a four-carbon chain (butyl or butenyl) between the piperazine and the terminal amide was found to be optimal for high affinity.[3]

  • N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a primary determinant of target selectivity and functional activity.

    • For CXCR4 antagonists, bulky heterocyclic groups like tetrahydroisoquinoline and benzimidazole are well-tolerated and contribute to high potency.[1][2]

    • In the case of dopamine D3 receptor ligands, an aryl group, specifically a 2,3-dichlorophenyl substituent, was shown to confer high affinity and selectivity over D2 and D4 receptors.[3]

  • Linker Modifications: Modifications within the linker portion of the molecule can have a profound impact on the functional activity. For instance, in a series of dopamine D3 receptor ligands, the introduction of a hydroxyl group on the butyl linker converted the compounds from antagonists to partial agonists.[3] This highlights the sensitivity of receptor interaction to subtle structural changes.

Conclusion

References

comparing the efficacy of different catalysts in 1-(3-Diethylaminopropyl)Piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-Diethylaminopropyl)piperazine, a key intermediate in the development of various pharmaceutical agents, is critically dependent on the efficiency of the N-alkylation of the piperazine ring. The selection of an appropriate catalyst is paramount to optimize reaction yield, minimize reaction times, and ensure cost-effectiveness. This guide provides an objective comparison of different catalytic strategies for this synthesis, with a focus on performance metrics and supporting experimental data from analogous reactions.

Catalytic Strategies for N-Alkylation of Piperazine

The primary challenge in the synthesis of this compound is the selective mono-alkylation of the piperazine molecule, as both nitrogen atoms are nucleophilic. Several catalytic systems have been developed to address this, each with distinct advantages.

  • Phase-Transfer Catalysis (PTC): This is a widely used and highly effective method for N-alkylation. Phase-transfer catalysts, typically quaternary ammonium salts, facilitate the transfer of a reactant (like a hydroxide or halide ion) from an aqueous or solid phase to an organic phase where the substrate is dissolved.[1][2] This enhances reaction rates and allows for the use of milder, inexpensive inorganic bases.[3] Catalysts like Tetrabutylammonium Bromide (TBAB) are noted for being environmentally friendly, stable, and effective in numerous N-alkylation reactions.[4]

  • Heterogeneous Catalysis: This approach utilizes a catalyst that exists in a different phase from the reactants, simplifying post-reaction separation and catalyst recycling. Common examples include metals supported on various materials. For reactions analogous to piperazine alkylation, such as the aza-Michael addition, metal ions like Cu²⁺ and Ni²⁺ supported on cation-exchange resins have shown high efficacy.[5] Other systems, such as Nickel-MgO, have been employed in the synthesis of the core piperazine structure.[6]

  • Homogeneous Catalysis: In this method, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. However, separating the catalyst from the product can be challenging. Examples include ruthenium-pincer complexes used in alcohol amination to form piperazine precursors.

Performance Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalysts used in reactions analogous to the synthesis of this compound, specifically the aza-Michael addition of piperazine to an acrylate.[5] This reaction provides a strong proxy for comparing catalyst performance in N-alkylation.

Catalyst SystemCatalyst TypeReaction ConditionsReaction TimeYield (%)Reference
Cu²⁺ on Resin Heterogeneous (Supported Ion)Methanol, Reflux1.5 h 92% [5]
Ni²⁺ on Resin Heterogeneous (Supported Ion)Methanol, Reflux2.0 h85%[5]
Co²⁺ on Resin Heterogeneous (Supported Ion)Methanol, Reflux2.5 h78%[5]
Zn²⁺ on Resin Heterogeneous (Supported Ion)Methanol, Reflux3.0 h70%[5]
No Catalyst UncatalyzedMethanol, 115-130°C (Microwave)3.0 h97%[5]
TBAB Phase-Transfer CatalystBiphasic (e.g., Toluene/H₂O), BaseVaries (typically 1-6 h)Good to Excellent[4]

*Note: Data for resin-supported catalysts is for the synthesis of Methyl 3-(piperazin-1-yl)propanoate via aza-Michael addition.[5] The uncatalyzed microwave reaction, while high-yielding, requires specialized equipment and higher temperatures. TBAB performance is generalized from its widespread effective use in similar N-alkylations.[4]

Experimental Workflow for Catalyst Comparison

To systematically evaluate and compare the efficacy of different catalysts for a specific reaction, a structured experimental workflow is essential. The following diagram illustrates a logical process for screening and identifying the optimal catalyst.

G cluster_setup 1. Reaction Setup & Screening cluster_execution 2. Parallel Synthesis cluster_analysis 3. Analysis & Work-up cluster_conclusion 4. Efficacy Assessment A Reactants (Piperazine, Alkylating Agent) C1 Reaction with Catalyst A A->C1 Controlled Conditions (Temp, Conc, Time) C2 Reaction with Catalyst B A->C2 Controlled Conditions (Temp, Conc, Time) C3 Reaction with Catalyst C A->C3 Controlled Conditions (Temp, Conc, Time) B Catalyst Screening Pool (PTC, Supported Metal, etc.) B->C1 B->C2 B->C3 D1 Monitoring (TLC/GC) & Quenching C1->D1 C2->D1 C3->D1 D2 Work-up & Product Isolation D1->D2 D3 Analysis (Yield, Purity via HPLC/GC-MS) D2->D3 E Comparative Evaluation (Yield, Time, TON/TOF, Cost) D3->E

Caption: Experimental workflow for comparing catalyst efficacy.

Experimental Protocols

Below are detailed methodologies for key experimental approaches. These protocols are generalized and may require optimization for specific laboratory conditions and scales.

Protocol 1: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol describes the alkylation of piperazine with 3-diethylaminopropyl chloride using Tetrabutylammonium Bromide (TBAB) as the catalyst.

Materials:

  • Piperazine (excess, e.g., 4 equivalents)

  • 3-diethylaminopropyl chloride (1 equivalent)

  • Tetrabutylammonium Bromide (TBAB) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2-3 equivalents)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine, toluene, and water.

  • Add the base (e.g., K₂CO₃) and the phase-transfer catalyst (TBAB) to the mixture.

  • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring to ensure efficient mixing of the two phases.

  • Dissolve 3-diethylaminopropyl chloride in a minimal amount of toluene and add it dropwise to the reaction mixture over 30-60 minutes.

  • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: N-Alkylation using a Heterogeneous Supported Catalyst

This protocol is based on the use of a resin-supported metal catalyst, analogous to the procedure for preparing Methyl 3-(piperazin-1-yl)propanoate.[5]

Materials:

  • Piperazine (1.1 equivalents)

  • 3-diethylaminopropyl chloride (1 equivalent)

  • Cu²⁺-on-Resin catalyst (e.g., prepared from a cation-exchange resin and CuCl₂) (5-10 wt%)

  • Methanol or Acetonitrile

  • Triethylamine (NEt₃) or other non-nucleophilic base (1.5 equivalents)

Procedure:

  • Catalyst Preparation (if required): Wash a weakly acidic cation-exchange resin with distilled water. Treat the resin with a 1 M solution of CuCl₂ to facilitate ion exchange. Wash the resin with water until no chloride ions are detected in the filtrate, then dry thoroughly.[5]

  • To a round-bottom flask, add piperazine, the solvent (methanol), and the base (triethylamine).

  • Add the prepared Cu²⁺-on-Resin catalyst to the mixture.

  • Add 3-diethylaminopropyl chloride to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • After the reaction is complete (typically 1.5-3 hours), cool the mixture to room temperature.

  • Remove the catalyst by filtration, washing the catalyst beads with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product via vacuum distillation. The recovered catalyst can often be regenerated and reused.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 1-(3-Diethylaminopropyl)Piperazine, a corrosive and hazardous compound. Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Hazard Profile

This compound is a corrosive liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause severe skin burns and eye damage.[1] Before handling, it is imperative to be familiar with the chemical's hazard profile, summarized in the table below.

Hazard ClassificationDescription
Corrosive Causes severe skin burns and eye damage.[1]
Harmful Harmful if swallowed, in contact with skin, or if inhaled.[1]
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.

This data is based on closely related piperazine compounds and should be considered representative for immediate safety precautions.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific guidance based on local, regional, and national regulations and the facilities available for chemical waste disposal.

  • Proper Labeling and Storage of Waste:

    • Keep the chemical in its original, tightly sealed container if possible.

    • If transferring to a designated waste container, ensure the container is compatible with corrosive amines.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.

  • Arrange for Professional Disposal: The disposal of this chemical must be handled by a licensed and approved waste disposal contractor. Your EHS office will have established procedures for the collection and disposal of such hazardous materials. The transportation of this chemical for disposal would likely fall under regulations for corrosive liquids, such as UN2735, "AMINES, LIQUID, CORROSIVE, N.O.S.".[2]

  • Decontamination of Empty Containers and Personal Protective Equipment (PPE):

    • Empty containers must be handled as hazardous waste unless properly decontaminated. Consult your EHS office for approved decontamination procedures.

    • Any PPE, such as gloves, lab coats, or safety glasses, that has been contaminated with this compound should be disposed of as hazardous waste.

Spill Management

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Minor Spills: If you are trained and have the appropriate spill kit, you may clean up a small spill.

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent as recommended by your EHS department.

    • Wash your hands thoroughly after the cleanup.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Provide them with the name of the chemical and any available safety data.

    • Do not attempt to clean up a large spill unless you are a trained emergency responder.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_preparation Preparation & Identification cluster_disposal Disposal Process cluster_decontamination Post-Disposal start Identify this compound for Disposal consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs Critical First Step label_waste Label Waste Container: 'Hazardous Waste', Chemical Name, Hazards consult_ehs->label_waste store_waste Store in Designated, Secure Area label_waste->store_waste arrange_disposal Arrange for Collection by Approved Waste Disposal Contractor store_waste->arrange_disposal transport Transport under Proper Shipping Name (e.g., UN2735) arrange_disposal->transport final_disposal Final Disposal at a Licensed Waste Treatment Facility transport->final_disposal decontaminate Decontaminate or Dispose of Empty Containers as Hazardous Waste final_disposal->decontaminate dispose_ppe Dispose of Contaminated PPE as 'Hazardous Waste' decontaminate->dispose_ppe

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Diethylaminopropyl)Piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 22764-55-2) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.[1] The following personal protective equipment is mandatory when handling this substance.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles with a face shield (8-inch minimum).[2]Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes (permeation: level 6) for prolonged contact.[3][4]Prevents skin contact which can cause chemical burns and systemic toxicity.[1][5]
Body Protection A complete chemical-resistant suit and rubber boots. A PVC apron should be worn over the suit.Provides full-body protection from accidental spills and splashes.[3]
Respiratory Protection In case of inadequate ventilation, use a NIOSH (US) or EN 14387 (EU) approved respirator with appropriate cartridges (e.g., type ABEK).[6]Protects against inhalation of harmful vapors and mists.[1]
Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and exposure.

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoiding Contact: Avoid all personal contact, including inhalation of vapors.[5] Do not eat, drink, or smoke in the handling area.

  • Transfer: When transferring the chemical, use a closed system where possible. Ground and bond containers to prevent static discharge.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Contaminated work clothing should be removed immediately and laundered separately before reuse.[5]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][7]

  • Keep containers tightly sealed and protected from physical damage and direct sunlight.[3][7]

  • Store in a corrosive-resistant container.

First Aid and Emergency Procedures

Immediate action is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water to rinse out the mouth. Seek immediate medical attention.[3]

Spill Response:

  • Minor Spills: Remove all ignition sources. Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[5]

  • Major Spills: Evacuate the area and move upwind.[5] Wear full protective equipment, including a self-contained breathing apparatus.[5] Contain the spill and prevent it from entering drains or waterways.[5]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Disposal: Dispose of this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[3] Do not dispose of it down the drain.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Chemical and Physical Properties

Understanding the properties of this compound is key to its safe handling.

Table 3: Physical and Chemical Properties

Property Value Reference
CAS Number 22764-55-2[1][8]
Molecular Formula C11H25N3[1]
Molecular Weight 199.34 g/mol [8]
Physical Form Liquid[1][8]
Boiling Point 92 to 94°C at 2 mmHg[1]
Flash Point 105-106°C at 3mm[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Check for leaks or damage Store Store Safely Inspect->Store Store in a cool, dry, ventilated area DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Ventilated Workstation DonPPE->Workstation Handle Handle Chemical Workstation->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Waste Collect Hazardous Waste Handle->Waste Collect all chemical waste DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash DoffPPE->Waste Collect contaminated PPE Dispose Dispose via Approved Vendor Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.